molecular formula C3H7N3O3S B105786 2-Azidoethyl methanesulfonate CAS No. 75178-70-0

2-Azidoethyl methanesulfonate

カタログ番号: B105786
CAS番号: 75178-70-0
分子量: 165.17 g/mol
InChIキー: SEWGFZSRLNWBEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Azidoethyl methanesulfonate is an organic azide compound that serves as a versatile building block and cross-linking agent in scientific research. The molecule features a reactive methanesulfonate (mesylate) ester group and an energy-rich azido functional group. Organic azides are highly valued in material science for their efficient cross-linking capabilities, which are initiated by thermal activation or photolysis . Upon activation, the azide group releases nitrogen gas and generates a highly reactive nitrene intermediate . This nitrene can then form covalent bonds with a variety of polymer chains, a process used to alter physical properties such as solubility and mechanical strength . This cross-linking mechanism is employed to enhance the performance and long-term stability of polymer-based devices, including organic solar cells (OSCs) and light-emitting diodes (LEDs) . Furthermore, azidoalkyl derivatives are investigated as components in the development of advanced energetic materials, where they can function as energetic binders or plasticizers . The reactivity of the azide group also makes it a key participant in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, although the primary research value of this particular compound lies in its utility as a nitrene-based cross-linker.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-azidoethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWGFZSRLNWBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Azidoethyl methanesulfonate synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Azidoethyl Methanesulfonate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Azidoethyl Methanesulfonate

In the landscape of modern chemical biology and drug development, the precise and efficient assembly of complex molecular architectures is paramount. 2-Azidoethyl methanesulfonate (AzOMs) has emerged as a critical bifunctional reagent, prized for its role as a versatile building block. Its structure incorporates two key functionalities: a terminal azide group and a methanesulfonate (mesylate) ester.

The azide moiety is a cornerstone of "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which enable the rapid and specific formation of stable triazole linkages.[1] This reactivity makes AzOMs an invaluable tool for bioconjugation, allowing for the attachment of reporter molecules, drugs, or other payloads to biomolecules like proteins and carbohydrates.[2] Concurrently, the methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, providing a reactive handle for further synthetic transformations.[1] This dual-reactivity profile positions 2-azidoethyl methanesulfonate as a strategic linker for constructing complex conjugates and as a precursor for synthesizing a variety of amine derivatives.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-azidoethyl methanesulfonate. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety imperatives, and characterization methodologies necessary for successful and reproducible synthesis.

Part 1: Synthetic Strategy and Mechanistic Underpinnings

The most reliable and common pathway to 2-azidoethyl methanesulfonate is a two-step sequence starting from a readily available precursor, 2-azidoethanol. This strategy is predicated on the conversion of a poor leaving group (a hydroxyl group) into an excellent one (a mesylate), which is then readily displaced by an azide nucleophile. While this appears to be a roundabout way of creating an azide, it is often more efficient and higher-yielding than attempting a direct conversion from a less reactive starting material like 2-chloroethanol.

The overall transformation proceeds as follows:

  • Mesylation of 2-Azidoethanol: 2-Azidoethanol is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine.[3][4] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of MsCl. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

  • Nucleophilic Substitution (Azide Displacement): This step is not required for this specific synthesis as the azide is already present in the starting material. The core of this synthesis is the activation of the hydroxyl group of 2-azidoethanol.

A similar, related synthesis involves starting with a diol or a halo-alcohol, forming the mesylate first, and then introducing the azide group via nucleophilic substitution with a salt like sodium azide (NaN₃). However, for this guide, we focus on the direct mesylation of 2-azidoethanol, which is commercially available or can be synthesized from 2-bromoethanol and sodium azide.[5]

Reaction Mechanism Diagram

Caption: The one-step conversion of 2-azidoethanol to its mesylate.

Part 2: Critical Safety Considerations

This synthesis involves hazardous materials and must only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

HazardCompound(s)Mitigation and Handling Protocols
High Toxicity & Corrosivity Methanesulfonyl Chloride (MsCl)MsCl is a lachrymator, highly toxic, and corrosive.[6][7] It causes severe burns to skin and eyes and respiratory tract damage upon inhalation.[8][9] ALWAYS handle in a fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with a face shield, and a flame-resistant lab coat.[8][10]
Reactivity Methanesulfonyl Chloride (MsCl)Reacts violently with water, alcohols, and bases.[9] Ensure all glassware is scrupulously dry. Store in a cool, dry place away from incompatible materials.[8] Addition to the reaction mixture should be slow and controlled, especially at low temperatures, to manage the exothermic reaction.
Toxicity & Explosive Potential Sodium Azide (if used as precursor), Organic AzidesSodium azide is highly toxic if ingested or absorbed.[11] Organic azides are potentially explosive and sensitive to heat, shock, and friction.[12] 2-Azidoethyl methanesulfonate has a low carbon-to-nitrogen ratio, increasing its potential energy. Avoid metal spatulas to prevent the formation of shock-sensitive heavy metal azides.[13][14] Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid.[11]
Solvent Hazards Dichloromethane (DCM)DCM is a suspected carcinogen. Minimize exposure through handling in a fume hood. Be aware that halogenated solvents can potentially form explosive di- and tri-azidomethane with azide salts under certain conditions, although the risk is lower in this specific reaction.[13]

Part 3: Detailed Experimental Protocol

This protocol details the synthesis of 2-azidoethyl methanesulfonate from 2-azidoethanol.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMolar Equiv.
2-Azidoethanol1516-70-787.085.00 g1.0
Methanesulfonyl Chloride (MsCl)124-63-0114.557.22 g (4.88 mL)1.1
Triethylamine (TEA)121-44-8101.198.72 g (12.0 mL)1.5
Dichloromethane (DCM), anhydrous75-09-284.93100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) soln.--2 x 50 mL-
Brine (Saturated NaCl soln.)--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-
Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-azidoethanol (5.00 g, 57.4 mmol) in 100 mL of anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.

  • Reagent Addition:

    • To the cooled, stirring solution, add triethylamine (8.72 g, 86.1 mmol, 1.5 eq.) via syringe.

    • Slowly add methanesulfonyl chloride (7.22 g, 63.1 mmol, 1.1 eq.) dropwise over 15-20 minutes using a dropping funnel or syringe. Causality: The slow, dropwise addition is critical to prevent a rapid temperature increase. The excess base ensures complete neutralization of the HCl byproduct.[3]

    • A white precipitate (triethylammonium chloride) will form upon addition.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding ~50 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid), 50 mL of water, and finally 50 mL of brine (to aid in phase separation).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent (MgSO₄).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

    • If necessary, further purification can be achieved via column chromatography on silica gel, though for many applications, the crude product after a thorough work-up is of sufficient purity.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Setup Dissolve 2-azidoethanol in anhydrous DCM Cool Cool to 0 °C (Ice Bath) Setup->Cool AddBase Add Triethylamine (1.5 eq) Cool->AddBase AddMsCl Add MsCl (1.1 eq) dropwise AddBase->AddMsCl Stir Stir at RT for 2-4h (Monitor by TLC) AddMsCl->Stir Quench Quench with cold H₂O Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃, then Brine Extract->Wash Dry Dry organic layer (MgSO₄) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Analyze Characterize Product (NMR, IR, MS) Concentrate->Analyze

Sources

2-Azidoethyl methanesulfonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Azidoethyl Methanesulfonate for Advanced Research and Drug Development

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 2-Azidoethyl methanesulfonate. The content herein is curated to provide not only foundational knowledge but also actionable insights grounded in established scientific principles.

Core Molecular Profile

2-Azidoethyl methanesulfonate is a bifunctional chemical compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and bioconjugation. Its utility stems from the presence of two key functional groups: a terminal azide (-N₃) and a methanesulfonate (-OSO₂CH₃) ester. The azide group serves as a versatile handle for "click chemistry" reactions, while the methanesulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions.

Physicochemical Properties

A clear understanding of the fundamental properties of 2-Azidoethyl methanesulfonate is critical for its effective use in research and development. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃H₇N₃O₃S[1][2][3][4]
Molecular Weight 165.17 g/mol [1][2][3][4]
CAS Number 75178-70-0[1][2][3][4]
Appearance Liquid[1]
IUPAC Name 2-azidoethyl methanesulfonate[2]
Synonyms 2-Azidoethanol Methanesulfonate, 2-Azidoethanol 1-Methanesulfonate[2]
SMILES CS(=O)(=O)OCCN=[N+]=[N-][2][4]
InChI Key SEWGFZSRLNWBEY-UHFFFAOYSA-N[1][2]

Synthesis of 2-Azidoethyl Methanesulfonate: Mechanistic Pathways

The synthesis of 2-Azidoethyl methanesulfonate can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the starting materials' availability, desired scale, and laboratory capabilities. The two primary approaches are Direct Azidation and Nucleophilic Substitution.[2]

Synthesis Workflow Overview

The following diagram illustrates the general workflow for the synthesis of 2-Azidoethyl methanesulfonate, highlighting the key stages from precursor selection to final product purification.

Synthesis_Workflow General Synthesis Workflow for 2-Azidoethyl Methanesulfonate cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product Start Select Starting Material (e.g., 2-Azidoethanol or Ethylene Glycol derivative) Reaction Perform Chemical Reaction (e.g., Mesylation or Azidation) Start->Reaction Quench Quench Reaction & Work-up Reaction->Quench Extract Solvent Extraction Quench->Extract Dry Drying of Organic Phase Extract->Dry Purify Chromatographic Purification Dry->Purify Final 2-Azidoethyl Methanesulfonate Purify->Final

Caption: A flowchart illustrating the key stages in the synthesis and purification of 2-Azidoethyl methanesulfonate.

Detailed Synthetic Protocols

This method involves the reaction of a suitable ethylene glycol derivative with sodium azide and methanesulfonyl chloride.[2]

Step-by-Step Methodology:

  • Precursor Preparation: Start with a protected form of ethylene glycol, such as 2-(benzyloxy)ethanol, to ensure selective reaction at one hydroxyl group.

  • Mesylation: In an appropriate aprotic solvent (e.g., dichloromethane) and in the presence of a non-nucleophilic base (e.g., triethylamine), cool the solution to 0 °C. Add methanesulfonyl chloride dropwise to the solution containing the protected ethylene glycol.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring the formation of the mesylate intermediate by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a mild acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Azidation: Dissolve the crude mesylate in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide and heat the mixture to facilitate the nucleophilic substitution.

  • Final Purification: After the reaction is complete, perform an aqueous work-up followed by purification using column chromatography to isolate the 2-azidoethyl methanesulfonate.

This approach introduces the azide group through a nucleophilic substitution reaction on a substrate with a good leaving group, such as a bromide or chloride.[2]

Step-by-Step Methodology:

  • Starting Material: Begin with 2-bromoethanol or 2-chloroethanol.

  • Mesylation: React the haloethanol with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine in an inert solvent. This forms the corresponding 2-haloethyl methanesulfonate.

  • Azide Introduction: Dissolve the 2-haloethyl methanesulfonate in a suitable solvent (e.g., acetone or DMF) and react it with an azide salt, such as sodium azide.

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC or gas chromatography (GC).

  • Isolation and Purification: Once the reaction is complete, perform a standard work-up procedure, followed by purification via distillation under reduced pressure or column chromatography to yield the final product.

Applications in Drug Development and Beyond

The unique bifunctional nature of 2-Azidoethyl methanesulfonate makes it a valuable reagent in several areas of chemical and pharmaceutical research.

Role in Bioconjugation and "Click" Chemistry

The azide functionality of 2-Azidoethyl methanesulfonate is a key player in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent ligation of molecules in complex biological environments.[2] As a result, this compound is instrumental in:

  • Protein Labeling: Attaching probes, such as fluorescent dyes or biotin, to proteins for visualization and tracking.[4]

  • Targeted Drug Delivery: Conjugating cytotoxic drugs to targeting moieties like antibodies or peptides to create antibody-drug conjugates (ADCs) or other targeted therapies.[2][5]

  • Surface Functionalization: Modifying the surfaces of biomaterials or nanoparticles for enhanced biocompatibility or targeted binding.

Click_Chemistry Application of 2-Azidoethyl Methanesulfonate in Bioconjugation AEMS 2-Azidoethyl Methanesulfonate Alkylation Alkylation Reaction (via Methanesulfonate) AEMS->Alkylation Biomolecule Biomolecule (e.g., Protein, Antibody) Biomolecule->Alkylation AzidoBiomolecule Azide-Functionalized Biomolecule Alkylation->AzidoBiomolecule ClickReaction CuAAC 'Click' Reaction AzidoBiomolecule->ClickReaction AlkyneProbe Alkyne-Containing Probe or Drug AlkyneProbe->ClickReaction Conjugate Bioconjugate (Labeled Protein or ADC) ClickReaction->Conjugate

Caption: The dual functionality of 2-Azidoethyl methanesulfonate in bioconjugation workflows.

Utility in Medicinal Chemistry and Organic Synthesis

In medicinal chemistry, 2-Azidoethyl methanesulfonate serves as a versatile building block for synthesizing more complex molecules. Its alkylating properties, conferred by the methanesulfonate group, have been explored in the development of novel therapeutic agents, particularly those that target specific biological pathways through covalent modification.[2]

In organic synthesis, it is a valuable reagent for introducing the azidoethyl group into various molecular scaffolds, which can then be further elaborated into a wide range of nitrogen-containing compounds.[2]

Considerations for Methanesulfonates in Pharmaceuticals

While sulfonic acid salts offer advantages in drug formulation, the potential for the formation of genotoxic sulfonate esters as impurities is a significant regulatory concern.[6] Therefore, a thorough understanding of the reaction conditions that could lead to the formation of such byproducts is essential.[7] Careful control of pH, temperature, and reaction time during synthesis and purification is crucial to minimize these risks.[7]

Safety, Handling, and Storage

Given its chemical nature as an alkylating agent and an azide, 2-Azidoethyl methanesulfonate must be handled with appropriate safety precautions.

Hazard Profile
  • Toxicity: Harmful if swallowed.[8][9]

  • Irritation: Causes skin and eye irritation.

  • Long-term Effects: May cause genetic defects and cancer; suspected of damaging fertility.[8][9]

  • Reactivity: Azides can be energetic and potentially explosive, especially in the presence of certain metals or upon heating.

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[10]

  • Avoiding Exposure: Avoid inhalation of vapors and contact with skin and eyes.[9][11] Do not eat, drink, or smoke when handling this product.

  • Spill Management: In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.[11]

Storage Guidelines
  • Container: Store in a tightly sealed container to prevent exposure to moisture and air.[9][11]

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8][11]

  • Security: Store in a locked area accessible only to authorized personnel.[9]

Conclusion

2-Azidoethyl methanesulfonate is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its bifunctional nature enables a wide array of applications, from the synthesis of novel therapeutic agents to the sophisticated construction of bioconjugates via "click" chemistry. However, its potential hazards necessitate strict adherence to safety protocols. A thorough understanding of its chemical properties, synthetic routes, and appropriate handling procedures is paramount for its successful and safe utilization in advancing scientific discovery.

References

  • The utility of sulfonate salts in drug development. PubMed. [Link]

  • Development, Manufacture and Clinical Application of Drug Conjugates in Cancer Therapy. IntechOpen. [Link]

  • ETHYL METHANE- SULFONATE HAZARD SUMMARY. NJ.gov. [Link]

  • Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC). Cole-Parmer. [Link]

  • Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. ResearchGate. [Link]

Sources

Synthesis of 2-Azidoethan-1-ol for Methanesulfonate Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-azidoethan-1-ol (azidoethanol) and its subsequent conversion to 2-azidoethyl methanesulfonate (azidoethyl mesylate). This transformation is a critical workflow in the generation of "click-chemistry" linkers and heterobifunctional crosslinkers.

Critical Safety Notice: The target intermediate, 2-azidoethanol (


), possesses a Carbon-to-Nitrogen (

) ratio of 0.66 , significantly below the safe threshold of 3.0. It is a high-energy, potentially explosive compound. This guide prioritizes a Self-Validating Safety System , ensuring that thermodynamic stability is managed through strict solvent controls and thermal regulation.

Part 1: Strategic Safety Framework

Before handling reagents, you must understand the energetic properties of the target molecule.[1]

The "Rule of Six" and C/N Ratio Analysis

Organic azides are thermodynamically unstable.[2] The stability is empirically estimated using the


 ratio:


Where

= Carbon atoms,

= Oxygen atoms,

= Nitrogen atoms.[2]

For 2-azidoethanol (


):
  • 
    [3]
    
  • Ratio:

    
    
    

While the ratio is exactly 1.0 (borderline), the low molecular weight (87.08 g/mol ) increases the shock sensitivity.

  • Directive: Never distill 2-azidoethanol to dryness.

  • Directive: Store solutions at

    
     and protected from light.
    
  • Directive: Use non-metallic spatulas (Teflon/ceramic) to avoid formation of shock-sensitive metal azides.

Solvent Incompatibility (The DCM Hazard)

CRITICAL: Do not use Dichloromethane (DCM) or Chloroform as the solvent for the azidation step (Step 1).

  • Mechanism: Sodium azide (

    
    ) reacts with polyhalogenated solvents to form di- and tri-azidomethane , which are extremely unstable explosives.
    
  • Protocol: Step 1 is performed in Water . Step 2 (Mesylation) uses DCM only after the free azide ion has been removed via workup.

Part 2: Synthetic Route Analysis

We utilize a two-stage convergent synthesis:

  • Nucleophilic Substitution: Displacement of bromide from 2-bromoethanol using sodium azide in aqueous media.

  • Sulfonylation: Esterification of the hydroxyl group using methanesulfonyl chloride (MsCl).

Workflow Visualization

SynthesisWorkflow Start 2-Bromoethanol (Precursor) Step1 Step 1: Azidation (Water, 80°C) Start->Step1 NaN3 Sodium Azide (Reagent) NaN3->Step1 Inter 2-Azidoethanol (Crude Oil) Step1->Inter Extraction (Et2O) Final 2-Azidoethyl methanesulfonate Inter->Final Step 2: Mesylation MsCl MsCl / Et3N (DCM, 0°C) MsCl->Final

Figure 1: Synthetic workflow from bromoethanol to mesylate. Note the solvent switch from Water to DCM.

Part 3: Detailed Protocol

Step 1: Synthesis of 2-Azidoethan-1-ol

Objective: Convert 2-bromoethanol to 2-azidoethanol via


 reaction.
ParameterSpecification
Reagents 2-Bromoethanol (1.0 eq), Sodium Azide (1.5 eq)
Solvent Distilled Water (

)
Concentration ~3.0 M (respecting solubility limits)
Temperature 80°C (Reflux)
Time 16–20 Hours

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Azide (9.75 g, 150 mmol) in 50 mL of distilled water .

    • Note:

      
       is highly toxic. Weigh in a fume hood.
      
  • Addition: Add 2-Bromoethanol (12.5 g, 100 mmol) slowly to the stirring azide solution at room temperature.

    • Why: 2-Bromoethanol is dense; ensure good mixing.

  • Reaction: Heat the mixture to 80°C using an oil bath. Stir for 18 hours.

    • Monitoring: Reaction progress can be checked via TLC (stain with

      
      ; azide is not UV active, but the bromide precursor may show weak activity).
      
  • Workup (Extraction):

    • Cool the reaction mixture to room temperature.

    • Transfer to a separatory funnel.

    • Extract with Diethyl Ether (

      
      )  (
      
      
      
      mL).[3][4]
    • Safety: Do not use DCM here.

  • Drying: Combine organic layers and dry over anhydrous Magnesium Sulfate (

    
    )  for 30 minutes. Filter off the solids.[5]
    
  • Concentration: Carefully concentrate the filtrate under reduced pressure (Rotary Evaporator) at room temperature .

    • STOP POINT: Do not heat the bath above 30°C. Do not distill to complete dryness if possible. Leave as a concentrated oil.

    • Yield: Expect ~85-95% of a colorless to pale yellow oil.

Step 2: Mesylation (Synthesis of 2-Azidoethyl Methanesulfonate)

Objective: Activate the hydroxyl group for downstream substitution.

ParameterSpecification
Reagents 2-Azidoethanol (1.0 eq), Methanesulfonyl Chloride (1.2 eq), Triethylamine (1.5 eq)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0°C

Room Temp (RT)
Atmosphere Nitrogen or Argon (Inert)

Procedure:

  • Setup: Dissolve the crude 2-azidoethanol (8.7 g, 100 mmol) in 100 mL anhydrous DCM in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (

    
    , 21 mL, 150 mmol) . Cool the mixture to 0°C  in an ice bath.
    
  • Activation: Dropwise add Methanesulfonyl Chloride (MsCl, 9.3 mL, 120 mmol) over 20 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

    • Thermodynamics: The reaction is exothermic. Maintain Temp < 5°C during addition.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench & Wash:

    • Dilute with 100 mL DCM.

    • Wash with 1M HCl (50 mL) to remove excess amine.

    • Wash with Sat.

      
        (50 mL) to neutralize acid.
      
    • Wash with Brine (50 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo (Bath < 35°C).
    
    • Result: 2-Azidoethyl methanesulfonate is a yellow oil.[6]

    • Storage: Store at -20°C immediately. Mesylates are hydrolytically unstable over time.

Part 4: Analytical Validation

NMR Characterization

You must validate the structure to ensure the azide remained intact and the mesyl group was attached.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.36 (t, 
      
      
      
      Hz, 2H,
      
      
      )
      • Shift: Downfield shift from ~3.7 ppm in the alcohol indicates esterification.

    • 
       3.58 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       3.08 (s, 3H, 
      
      
      
      )
      • Diagnostic: Sharp singlet for the mesyl methyl group.

IR Spectroscopy
  • Azide Stretch: Strong peak at ~2100 cm

    
     . If this is missing, the azide has decomposed.
    
  • Sulfonate: Strong bands at 1350 cm

    
      (asymmetric 
    
    
    
    ) and 1175 cm
    
    
    (symmetric
    
    
    ).

Part 5: Waste Management & Decontamination

Azides are acute toxins and environmental hazards.

Azide Quenching Protocol:

  • Collect all aqueous waste from Step 1 (containing unreacted

    
    ).
    
  • Treat with Nitrous Acid (generated in situ):

    • Add excess Sodium Nitrite (

      
      ).
      
    • Slowly acidify with dilute

      
      .
      
    • Reaction:

      
      .
      
    • Safety: Perform in a fume hood; NO gas is toxic.

References

  • Synthesis of 2-azidoethanol

    • Source: Royal Society of Chemistry (Supporting Info)
    • Context: Detailed protocol for refluxing 2-bromoethanol with sodium azide in w
    • Link:

  • Safety of Organic Azides (C/N Ratio)

    • Source: Stanford Environmental Health & Safety
    • Context: Defines the stability rules for organic azides and storage limits.
    • Link:

  • Mesylation General Procedure

    • Source: Organic Syntheses / Master Organic Chemistry
    • Context: Standard mechanism and conditions for converting alcohols to mesyl
    • Link:

  • Purification and Distillation Hazards

    • Source: Georgia Tech EH&S
    • Context: Warnings regarding the distillation of potentially explosive precursors.
    • Link:

Sources

The Duality of Reactivity: Unraveling the Reaction Mechanisms of 2-Azidoethyl Methanesulfonate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

2-Azidoethyl methanesulfonate is a versatile bifunctional reagent widely employed in chemical biology, drug development, and materials science. Its utility stems from the orthogonal reactivity of its two key functional groups: a terminal azide amenable to bioorthogonal "click" chemistry and an ethyl methanesulfonate moiety primed for nucleophilic substitution. Understanding the mechanistic nuances of its reactions with nucleophiles is paramount for researchers aiming to leverage this reagent effectively. This guide provides an in-depth exploration of the core reaction mechanisms, focusing on the competition between direct nucleophilic substitution (S(_N)2) and a more complex pathway involving neighboring group participation (NGP) by the azide. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer a predictive framework for its reactivity with key biological and synthetic nucleophiles.

Introduction: The Strategic Importance of a Bifunctional Linker

2-Azidoethyl methanesulfonate, C(_3)H(_7)N(_3)O(_3)S, is a valuable building block in organic synthesis and bioconjugation.[1] Its structure features a potent combination:

  • An Azido Group (-N(_3)): A high-energy functional group that is relatively inert to common biological nucleophiles but serves as a powerful handle for specific ligation chemistries, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) — the cornerstones of "click chemistry."[1] Organic azides are versatile intermediates in the synthesis of a wide array of nitrogen-containing compounds.[2][3][4]

  • A Methanesulfonate (Mesylate) Group (-OMs): An excellent leaving group in nucleophilic substitution reactions. Alcohols are inherently poor leaving groups, but their conversion to sulfonate esters like mesylates transforms the hydroxyl into a group that readily departs as the resonance-stabilized, weakly basic mesylate anion.[5][6]

This duality allows for a two-stage synthetic strategy: first, the attachment of the molecule to a substrate via nucleophilic attack at the ethyl chain, displacing the mesylate; second, the subsequent modification of the now-tethered azide group. This reagent is therefore critical for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), and for introducing azide handles onto small molecules for downstream functionalization.[1][7]

Core Mechanistic Principles: A Tale of Two Pathways

The reaction of 2-azidoethyl methanesulfonate with a nucleophile (Nu


) is not always straightforward. The outcome is governed by a competition between two primary mechanistic pathways, dictated by the identity of the nucleophile, reaction conditions, and the unique ability of the azide group to influence the reaction at a distance.
Pathway A: The Direct S(_N)2 Displacement

The most intuitive pathway is a classical bimolecular nucleophilic substitution (S(_N)2) reaction.[8] In this mechanism, the external nucleophile directly attacks the carbon atom bearing the methanesulfonate leaving group.

  • Mechanism: This is a concerted, single-step process. The nucleophile attacks the electrophilic carbon from the backside relative to the C-OMs bond, leading to a trigonal bipyramidal transition state. As the Nu-C bond forms, the C-OMs bond breaks.

  • Kinetics: The reaction is bimolecular, with the rate dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nu]).

  • Stereochemistry: The S(_N)2 mechanism invariably proceeds with an inversion of configuration at the electrophilic carbon center.

  • Causality: This pathway is favored by strong, unhindered nucleophiles and in polar aprotic solvents that solvate the cation but leave the nucleophile relatively "bare" and reactive.

Diagram 1: The Direct SN2 Displacement Pathway.
Pathway B: Neighboring Group Participation (NGP) by the Azide

A more fascinating and often dominant mechanism involves the azide group itself acting as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can dramatically alter both the rate and stereochemical outcome of the reaction.[9][10]

The NGP mechanism is a two-step process:

  • Intramolecular Cyclization: The terminal nitrogen of the azide group, positioned perfectly at the β-carbon, attacks the adjacent carbon bearing the mesylate leaving group in an intramolecular S(_N)2 reaction. This forms a highly strained, three-membered cyclic aziridinium-like intermediate and expels the mesylate ion. This step, while forming an unstable intermediate, can be kinetically favorable because the reacting groups are tethered together, reducing the entropic cost of the reaction compared to an intermolecular collision.[11][12]

  • Nucleophilic Ring-Opening: The external nucleophile then attacks one of the carbon atoms of the strained cyclic intermediate in a second S(_N)2 reaction, opening the ring to yield the final product.

  • Kinetics: The rate-determining step is typically the initial intramolecular cyclization.[10] Therefore, the reaction rate is often independent of the external nucleophile's concentration (Rate = k[Substrate]), a hallmark of NGP. The participation of the neighboring group frequently results in a significant rate enhancement compared to analogous substrates lacking the participating group.[9][13]

  • Stereochemistry: The NGP pathway results in an overall retention of configuration . The first step (intramolecular attack) causes an inversion. The second step (external attack) causes a second inversion, resulting in a net retention of the original stereochemistry.[11][14] This is a critical diagnostic tool for identifying NGP.

Diagram 2: The Neighboring Group Participation (NGP) Pathway.

Factors Governing the Mechanistic Crossroads

The choice between the direct S(_N)2 and NGP pathways is a delicate balance influenced by several factors:

FactorFavors Direct S(_N)2Favors NGP PathwayRationale
Nucleophilicity of Nu

Very High (e.g., Thiolates)Moderate to LowA highly potent nucleophile can outcompete the internal azide in the direct attack. Weaker nucleophiles give the intramolecular cyclization more time to occur.
Solvent Polar Aprotic (e.g., DMF, DMSO)Polar Protic (e.g., H₂O, EtOH)Polar aprotic solvents enhance the reactivity of external nucleophiles. Polar protic solvents can stabilize the charged cyclic intermediate formed during NGP.
Concentration of Nu

HighLowHigh concentrations of the external nucleophile favor the bimolecular S(_N)2 pathway by simple mass action.

Reactivity with Common Nucleophile Classes

Nitrogen Nucleophiles (Amines)

Primary and secondary amines react readily with 2-azidoethyl methanesulfonate to form the corresponding 2-azidoethylamines.[15][16] These reactions are fundamental for introducing the azidoethyl group onto amine-containing biomolecules or synthetic scaffolds.

  • Mechanism: The reaction typically proceeds via a direct S(_N)2 mechanism, as amines are generally strong nucleophiles. However, under dilute conditions or with sterically hindered amines, the NGP pathway can contribute. The reaction is usually performed in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to neutralize the methanesulfonic acid byproduct, preventing protonation of the reactant amine.[15]

Sulfur Nucleophiles (Thiols/Thiolates)

Thiols, and especially their conjugate bases (thiolates), are exceptionally potent nucleophiles. Their high polarizability and the strength of the resulting C-S bond make them highly reactive towards electrophiles like 2-azidoethyl methanesulfonate.[1]

  • Mechanism: Due to their superior nucleophilicity, thiols and thiolates strongly favor the direct S(_N)2 pathway. The reaction is typically very fast and efficient, forming a stable thioether linkage. This high reactivity makes the selective modification of cysteine residues in proteins a common application.[1] The reaction is often carried out at neutral or slightly basic pH to ensure a significant population of the more nucleophilic thiolate anion.

Oxygen Nucleophiles (Carboxylates, Alcohols)

Carboxylate anions can act as nucleophiles to form ester linkages, while alcohols can form ethers.[17]

  • Mechanism: Being generally weaker nucleophiles than amines or thiols, reactions with carboxylates and alcohols are more likely to have a significant contribution from the NGP pathway. The direct S(_N)2 reaction is often slow and may require elevated temperatures or catalysis. For carboxylates, the reaction proceeds readily via an S(_N)2 mechanism, analogous to the Williamson ether synthesis for alcohols.[17]

Experimental Protocols & Self-Validation

A robust experimental protocol is a self-validating system. Each step is chosen to maximize yield, minimize side products, and ensure reproducibility.

Protocol: Synthesis of N-Benzyl-2-azidoethan-1-amine

This protocol details the reaction of 2-azidoethyl methanesulfonate with benzylamine, a representative primary amine nucleophile.

Workflow Diagram:

workflow A 1. Dissolve Reactants (Substrate, Amine, Base in ACN) B 2. Reaction (Stir at RT, 12h) A->B C 3. Monitor Progress (TLC/LC-MS) B->C C->B Incomplete? Continue D 4. Quench & Workup (Add H₂O, Extract with EtOAc) C->D Complete? E 5. Purify (Column Chromatography) D->E F 6. Characterize (NMR, MS) E->F

Diagram 3: General workflow for nucleophilic substitution.

Step-by-Step Methodology:

  • Reagent Preparation (Causality: Stoichiometry & Base)

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-azidoethyl methanesulfonate (1.0 eq) in anhydrous acetonitrile (ACN).

    • Add benzylamine (1.1 eq). A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.

    • Add N,N-Diisopropylethylamine (DIEA) (1.5 eq). DIEA is a bulky, non-nucleophilic base used to scavenge the methanesulfonic acid produced. Its use prevents the formation of an unreactive ammonium salt from the benzylamine nucleophile.

  • Reaction Execution (Causality: Solvent & Temperature)

    • Stir the reaction mixture at room temperature (20-25 °C). Room temperature is often sufficient for reactions with good nucleophiles and avoids potential side reactions or decomposition that can occur at higher temperatures. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and promotes the S(_N)2 reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting methanesulfonate is consumed (typically 4-16 hours).

  • Workup & Extraction (Causality: Separation & Purification)

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ACN.

    • Redissolve the residue in ethyl acetate (EtOAc) and wash with a saturated aqueous solution of NaHCO(3) to remove any remaining acid and the DIEA-H(+) salt.

    • Wash with brine to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo. This provides the crude product.

  • Purification (Causality: Purity)

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure N-benzyl-2-azidoethan-1-amine.

Self-Validation: The success of the reaction is validated at each stage. TLC monitoring confirms the consumption of starting material and the formation of a new, more polar product. The aqueous workup is designed to remove specific impurities (acid, base), and the final purification and characterization (NMR, Mass Spectrometry) confirm the structure and purity of the desired product.

Conclusion

The reactivity of 2-azidoethyl methanesulfonate with nucleophiles is a compelling case study in mechanistic organic chemistry. While the direct S(_N)2 pathway provides a reliable route for conjugation, the potential for the azide to act as a neighboring group introduces a layer of complexity that can be harnessed for synthetic advantage. The dramatic rate enhancements and unique stereochemical outcomes associated with the NGP pathway underscore its importance. For researchers in drug development and chemical biology, a thorough understanding of this mechanistic duality is not merely academic; it is essential for designing robust, predictable, and efficient conjugation strategies. By carefully selecting nucleophiles and controlling reaction conditions, the desired pathway can be favored, unlocking the full potential of this versatile chemical tool.

References

  • Quora. (2017, April 18). What is neighbouring group participation in SN reactions? Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

  • MDPI. (n.d.). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. Available at: [Link]

  • Product Quality Research Institute. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. Available at: [Link]

  • Dalal Institute. (2019). The Neighbouring Group Mechanisms. Available at: [Link]

  • Scribd. (n.d.). Neighbouring Group Participation PPT by Faiza Shah. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Available at: [Link]

  • Google Patents. (n.d.). CN111393335A - Production process of 4-methylbenzenesulfonic acid-2-ethyl azide.
  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Available at: [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Available at: [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. Available at: [Link]

  • Chemistry Stack Exchange. (2017, April 30). Why does neighbouring group participation increase the rate of reaction? Available at: [Link]

  • ResearchGate. (2025, August 7). Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air | Request PDF. Available at: [Link]

  • MDPI. (n.d.). Azidoindolines—From Synthesis to Application: A Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. Available at: [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Azides and Porphyrinoids: Synthetic Approaches and Applications. Part 1—Azides, Porphyrins and Corroles. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Available at: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • MDPI. (2022, June 9). Azides in the Synthesis of Various Heterocycles. Available at: [Link]

Sources

solubility of 2-Azidoethyl methanesulfonate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Azidoethyl Methanesulfonate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: Understanding the Role and Challenges of 2-Azidoethyl Methanesulfonate Solubility

2-Azidoethyl methanesulfonate is a bifunctional reagent of significant interest in the fields of bioconjugation, drug delivery, and medicinal chemistry.[1] Its utility lies in the presence of two key functional groups: a terminal azide and a methanesulfonate (mesylate) ester. The azide group serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific covalent linkage to biomolecules.[1] Concurrently, the methanesulfonate is an excellent leaving group, making the compound a potent alkylating agent, a property explored in the development of therapeutic agents.[2]

Despite its broad applicability, a significant knowledge gap exists regarding a fundamental physicochemical property of 2-azidoethyl methanesulfonate: its solubility in common organic solvents. This guide aims to address this gap by providing a comprehensive overview based on structural analysis, predictive methodologies, and a detailed protocol for empirical determination. For researchers in drug development and chemical synthesis, understanding and predicting solubility is not merely an academic exercise; it is a critical factor that dictates reaction conditions, purification strategies, and the formulation of final products.

Predictive Analysis of Solubility: A Structure-Based Approach

In the absence of empirical data, a reliable starting point for assessing solubility is the analysis of the molecule's structure. The principle of "like dissolves like" is the cornerstone of this analysis, where the polarity of the solute is matched with the polarity of the solvent.[3]

2-Azidoethyl methanesulfonate (C₃H₇N₃O₃S) possesses distinct polar and non-polar regions that will govern its interactions with various solvents.

  • Polar Moieties: The molecule contains a highly polar sulfonate group (-SO₃-) and a polar azide group (-N₃). These groups are capable of dipole-dipole interactions and, in the case of the sulfonate oxygens, acting as hydrogen bond acceptors.

  • Non-Polar Moiety: The ethylene bridge (-CH₂CH₂-) provides a non-polar hydrocarbon character to the molecule.

This duality suggests that 2-azidoethyl methanesulfonate will exhibit a nuanced solubility profile. It is unlikely to be soluble in purely non-polar solvents like hexane but is expected to show good solubility in polar solvents. The presence of both a hydrogen bond acceptor (sulfonate) and a polar but non-hydrogen-bond-donating azide group suggests a preference for polar aprotic solvents.

Based on this structural analysis and data from similar small molecules like methyl methanesulfonate and ethyl methanesulfonate, which demonstrate good miscibility with polar organic solvents, a predicted solubility profile can be constructed.[4][5]

Table 1: Predicted Solubility of 2-Azidoethyl Methanesulfonate in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solvent can act as a hydrogen bond donor to the sulfonate oxygens, facilitating dissolution.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneVery HighThese solvents have strong dipole moments that can effectively solvate the polar sulfonate and azide groups without the steric hindrance of hydrogen bonding to the solvent itself.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowTHF, being more polar than diethyl ether, is expected to be a better solvent. The limited polarity of ethers may not be sufficient to overcome the crystal lattice energy of the solute.
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity. However, their use should be approached with extreme caution due to the potential for forming explosive diazidomethane or triazidomethane.[6]
Non-Polar Hexane, Toluene, CyclohexaneVery Low / InsolubleThe non-polar nature of these solvents cannot effectively solvate the highly polar functional groups of 2-azidoethyl methanesulfonate.[7]

Experimental Determination of Solubility: A Validated Protocol

While predictive analysis provides a valuable starting point, empirical determination is essential for quantitative accuracy. The following protocol describes a robust method for determining the solubility of 2-azidoethyl methanesulfonate.

Core Principle: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 2-Azidoethyl Methanesulfonate B Add known volume of solvent to vial A->B C Seal vial and place in isothermal shaker B->C D Agitate at constant temperature for 24-48h C->D E Allow solid to settle D->E F Filter supernatant (0.22 µm PTFE filter) E->F G Prepare serial dilutions of the filtrate F->G H Analyze by HPLC-UV or other suitable method G->H I Calculate concentration against a standard curve H->I

Sources

introduction to azide-alkyne click chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Azide-Alkyne Click Chemistry: Mechanisms, Protocols, and Bioconjugation Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a rigorous examination of azide-alkyne cycloaddition, the cornerstone of "click chemistry."[1] It transitions from the fundamental mechanistic divergences between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) variants to practical, field-proven protocols for bioconjugation. We analyze the kinetic parameters, catalytic cycles, and specific utility of these reactions in modern drug discovery, including Antibody-Drug Conjugates (ADCs) and PROTACs.

The Click Philosophy: Precision over Complexity

In 2001, K. Barry Sharpless defined "click chemistry" not as a single reaction, but as a synthetic philosophy: reactions must be modular, wide in scope, high-yielding, stereospecific, and simple to perform.[2] The premier example is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[3]

While the thermal Huisgen reaction requires elevated temperatures and produces regioisomeric mixtures (1,4- and 1,5-triazoles), the field was revolutionized by two independent discoveries in 2002:[3]

  • Meldal et al. (Carlsberg Laboratory)

  • Sharpless/Fokin et al. (Scripps Research Institute)

Both groups demonstrated that Copper(I) catalysis accelerates the reaction by a factor of


, exclusively yielding the 1,4-regioisomer. This variant, CuAAC , became the gold standard for chemical synthesis. However, the cytotoxicity of copper limited its use in live systems, leading to Carolyn Bertozzi’s development of SPAAC  (Strain-Promoted Azide-Alkyne Cycloaddition) in 2004, utilizing ring strain rather than catalysis to drive the reaction.

Mechanistic Deep Dive

CuAAC: The Catalytic Cycle

The CuAAC reaction is not a simple concerted cycloaddition.[1][3] It proceeds through a stepwise organometallic cycle. The active species is Cu(I), often generated in situ from Cu(II) salts (e.g., CuSO


) using a reducing agent (e.g., Sodium Ascorbate).[2][4]

Key Mechanistic Steps:

  • Formation of Cu(I)-Acetylide: The terminal alkyne coordinates to Cu(I), increasing the acidity of the terminal proton, allowing for deprotonation and formation of a

    
    -bound Cu-acetylide.
    
  • Pi-Coordination: A second Cu atom coordinates to the alkyne

    
    -system, activating it further. Note: Recent studies suggest the transition state involves a dinuclear copper complex.
    
  • Metallacycle Formation: The organic azide coordinates to the copper center, followed by nucleophilic attack of the acetylide carbon on the azide, forming a six-membered copper(III) metallacycle.

  • Ring Contraction & Protonolysis: The metallacycle contracts to a triazolyl-copper derivative, which is then protonated to release the 1,4-disubstituted 1,2,3-triazole and regenerate the Cu(I) catalyst.

Ligand Importance: Without ligands, Cu(I) is thermodynamically unstable and prone to oxidation or disproportionation.[4] Ligands like TBTA (Tris(benzyltriazolylmethyl)amine) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) function to:

  • Stabilize the Cu(I) oxidation state.[4][5][6]

  • Prevent Cu(I)-induced biological damage (ROS generation).[6][7]

  • Accelerate the reaction by maintaining the active catalytic geometry.

SPAAC: Ring Strain as the Driver

SPAAC eliminates the copper catalyst by employing cyclooctynes (e.g., OCT, DBCO, BCN).[6] The immense ring strain (~18 kcal/mol) of the cyclooctyne destabilizes the ground state, significantly lowering the activation energy required for the cycloaddition with an azide.

  • Bioorthogonality: Since no metal is required, SPAAC is fully compatible with live cells.[]

  • Regioselectivity: Unlike CuAAC, SPAAC yields a mixture of regioisomers, though this is rarely relevant for conjugation applications where the linkage itself is the goal.

Visualization: Reaction Pathways

ClickChemistryPathways Azide Azide (R-N3) TS_Cu Dinuclear Cu-Metallacycle (Stepwise) Azide->TS_Cu + Alkyne TS_Strain Strained Transition State (Concerted) Azide->TS_Strain + Cyclooctyne Alkyne Terminal Alkyne Alkyne->TS_Cu Cyclooctyne Cyclooctyne (Strained) Cyclooctyne->TS_Strain Cu_Cat Cu(I) Catalyst (TBTA/THPTA) Cu_Cat->TS_Cu Catalysis Triazole_14 1,4-Triazole (Regiospecific) TS_Cu->Triazole_14 Fast (k ~ 10-100 M-1s-1) Triazole_Mix Triazole Mixture (Regioisomers) TS_Strain->Triazole_Mix Slow (k ~ 0.001-1 M-1s-1)

Caption: Comparative mechanistic pathways of CuAAC (catalyzed, stepwise) versus SPAAC (strain-promoted, concerted).

Comparative Analysis: CuAAC vs. SPAAC

FeatureCuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Kinetics (

)
Fast (

)
Slow to Moderate (

)
Catalyst Cu(I) (Required)None (Ring Strain)
Biocompatibility Low (Cu is toxic; requires ligands)High (Live-cell compatible)
Steric Bulk Low (Terminal alkyne is small)High (Cyclooctynes are bulky)
Regioselectivity Strictly 1,4-triazoleMixture of regioisomers
Primary Use Case In vitro bioconjugation, DNA encoded libraries, chemical synthesisLive cell imaging, in vivo labeling, metabolic engineering

Experimental Protocols

Protocol A: Standard Bioconjugation via CuAAC

Use Case: Conjugating a fluorescent dye-azide to a protein-alkyne in vitro.

Reagents:

  • Protein-Alkyne: 10–50 µM in PBS (pH 7.4).

  • Azide-Tag: 50–100 µM (2–5x excess).

  • CuSO

    
    :  1 mM stock in water.
    
  • THPTA Ligand: 5 mM stock in water.

  • Sodium Ascorbate (NaAsc): 100 mM stock (Freshly prepared).

Step-by-Step Methodology:

  • Premix Catalyst: In a separate tube, mix CuSO

    
     and THPTA in a 1:5 molar ratio. (e.g., 10 µL CuSO
    
    
    
    + 50 µL THPTA). Incubate for 5 minutes. This forms the active, protected catalytic complex.
  • Reaction Assembly: To the protein solution, add the Azide-Tag.

  • Catalyst Addition: Add the Cu-THPTA complex to the reaction mixture. Final Cu concentration should be ~100 µM.

  • Initiation: Add Sodium Ascorbate to a final concentration of 2.5 mM. Crucial: Ascorbate reduces Cu(II) to Cu(I) to start the reaction.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

  • Quenching/Purification: Remove excess reagents via desalting column (e.g., PD-10) or dialysis. EDTA (1 mM) can be added to chelate residual copper.

Protocol B: Live-Cell Labeling via SPAAC

Use Case: Labeling cell-surface glycans metabolically incorporated with Azido-sugars.

Reagents:

  • DBCO-Fluorophore: Dibenzocyclooctyne-dye conjugate.

  • Wash Buffer: PBS + 1% BSA.

Step-by-Step Methodology:

  • Metabolic Labeling: Incubate cells with Tetraacetylated N-Azidoacetylmannosamine (Ac

    
    ManNAz, 50 µM) for 24–48 hours.
    
  • Wash: Wash cells 2x with warm PBS to remove excess sugar.

  • Labeling: Add DBCO-Fluorophore (10–50 µM) in growth media or PBS.

  • Incubation: Incubate for 15–30 minutes at 37°C. Note: SPAAC is slower; higher concentrations or longer times may be needed compared to CuAAC, but 30 mins is standard to avoid background.

  • Wash: Wash cells 3x with Wash Buffer to remove unbound dye.

  • Analysis: Proceed to flow cytometry or fluorescence microscopy.

Advanced Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

Click chemistry provides site-specific conjugation, overcoming the heterogeneity of traditional lysine/cysteine conjugation.

  • Workflow: Non-canonical amino acids (e.g., p-azidomethyl-L-phenylalanine) are incorporated into the antibody sequence. A drug-linker payload containing a strained alkyne (DBCO) is "clicked" onto the antibody.

  • Benefit: Ensures a Homogeneous Drug-to-Antibody Ratio (DAR), improving pharmacokinetics and therapeutic index.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are bifunctional molecules connecting a protein of interest (POI) ligand and an E3 ligase ligand.[9][10]

  • The Click Advantage: The linker length and composition are critical for PROTAC efficacy.[] Click chemistry allows for the rapid generation of libraries with varying linker lengths (e.g., PEG chains) by clicking azide-functionalized E3 ligands with alkyne-functionalized POI ligands.

Visualization: PROTAC Assembly Workflow

PROTAC_Assembly POI_Ligand POI Ligand (Alkyne-functionalized) Click_Step CuAAC Click Reaction (High Throughput) POI_Ligand->Click_Step E3_Ligand E3 Ligase Ligand (Azide-functionalized) E3_Ligand->Click_Step Linker_Lib Linker Library (Variable Lengths) Linker_Lib->Click_Step Optimization PROTAC PROTAC Candidate (Triazole Linker) Click_Step->PROTAC Screen Degradation Assay (Western Blot / HiBiT) PROTAC->Screen

Caption: Modular assembly of PROTAC libraries using CuAAC for rapid linker optimization.

Troubleshooting & Controls (Self-Validating Systems)

To ensure scientific integrity, every click experiment must include specific controls:

IssueProbable CauseSolution/Control
Precipitation (CuAAC) Cu(I) oxidation or protein denaturationIncrease ligand (THPTA) ratio to 1:5 or 1:10. Add 10-20% DMSO if compatible.
No Reaction (SPAAC) Steric hindrance or thiol-yne side reactionUse a longer linker (PEG4) to reduce sterics. Block free thiols with iodoacetamide if background is high.
High Background Non-specific hydrophobic binding of dyeNegative Control: Perform reaction on sample without the azide/alkyne handle. Signal should be zero.
Cell Toxicity Copper toxicity (CuAAC)Switch to SPAAC or use Cu-chelating ligands (BTTES/THPTA) and keep reaction time < 5 min.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[11] A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[12] Journal of the American Chemical Society. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging.[13][11] Proceedings of the National Academy of Sciences. Link

Sources

role of methanesulfonyl group in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

The Methanesulfonyl (Mesyl) Group: Mechanistic Architectures in Synthesis and Drug Design

Executive Summary

The methanesulfonyl group (


, Ms) occupies a unique dual-role in chemical science. In synthetic organic chemistry, it serves as a transient, high-utility nucleofuge (leaving group), enabling the stereocontrolled conversion of alcohols to alkyl halides, azides, and amines. In medicinal chemistry, it functions as a robust, metabolically stable pharmacophore, offering bioisosteric replacement for carbonyls and solubility enhancement via mesylate salt formation. This guide dissects the mesyl group’s electronic profile, its mechanistic pathways in substitution and catalysis, and the critical control strategies required to manage genotoxic impurities (GTIs) in pharmaceutical development.

Part 1: Physicochemical & Electronic Profile

The utility of the mesyl group stems from the high oxidation state of the sulfur atom (


), which exerts a powerful electron-withdrawing effect.

Table 1: Comparative Electronic and Leaving Group Parameters

ParameterMethanesulfonyl (Ms)p-Toluenesulfonyl (Ts)Trifluoromethanesulfonyl (Tf)Significance
Hammett

0.720.660.93Strong electron-withdrawing nature stabilizes negative charge during elimination/substitution.
Hammett

0.600.560.79Significant inductive effect (-I) dominates over resonance.
Conjugate Acid

-1.9-2.8-14.0Lower

correlates with better leaving group ability. MsO is a good LG, but TfO is superior (superleaver).
C-S Bond Length ~1.75 Å~1.76 Å~1.83 ÅThe

bond is chemically robust; the

bond is the site of cleavage in hydrolysis.

Expert Insight: While Triflate (Tf) is a superior leaving group, Mesylate (Ms) is often preferred in process chemistry due to the lower cost of methanesulfonyl chloride (MsCl) compared to triflic anhydride, provided the substrate is not exceptionally deactivated.

Part 2: The Mesylate as a Nucleofuge (Synthetic Applications)

Mechanism of Mesylation: The Sulfene Pathway

Unlike tosyl chloride (TsCl), which reacts primarily via direct nucleophilic attack at sulfur, methanesulfonyl chloride (MsCl) possesses acidic


-protons. In the presence of tertiary amines (e.g., Triethylamine), the reaction often proceeds via an elimination-addition mechanism involving a highly reactive sulfene intermediate  (

).

Implication: This pathway explains why mesylation can sometimes yield side products (like chlorination) or proceed faster than steric hindrance would predict.

Visualization: Mesylation & Substitution Topology

Mesylation_Mechanism Alcohol Alcohol (R-OH) Mesylate Alkyl Mesylate (R-OMs) Alcohol->Mesylate Direct Attack (Minor) MsCl MsCl + Et3N Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene E1cB-like Elimination Sulfene->Mesylate Fast Addition of R-OH SN2 Nucleophilic Sub. (SN2) (Inversion) Mesylate->SN2 + Nucleophile (Nu-) E2 Elimination (E2) (Alkene) Mesylate->E2 + Base

Caption: The dual mechanistic pathway of mesyl formation involving the transient sulfene species, leading to the activated mesylate ester.

Validated Protocol: Mesylation of Primary Alcohols

Standard Operating Procedure (SOP) for High-Fidelity Conversion.

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (

    
    , 1.5 equiv).[1][2] Cool to 0°C.[1][2]
    
    • Why: Cooling controls the exothermic formation of the sulfene/ammonium complex.

  • Reagent Addition: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 minutes.

    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Quench: Upon TLC completion (usually <1 h), quench with saturated

    
    .
    
  • Workup: Wash organic layer with 1M HCl (to remove residual amine) and Brine. Dry over

    
    .[1][2]
    
  • Purification: Mesylates are prone to hydrolysis on silica; flash chromatography should be rapid, often using neutralized silica (

    
    ).
    

Part 3: Advanced Catalysis (Nickel-Catalyzed Cross-Coupling)

Recent advances have elevated alkyl mesylates from simple electrophiles to partners in radical cross-coupling, particularly using Nickel catalysis. This overcomes the


-hydride elimination limitation common with Palladium.

Mechanism: The reaction typically proceeds via a Radical Rebound mechanism or a Radical Chain process, depending on the ligand. The mesylate bond is cleaved to generate an alkyl radical, which is then captured by the Nickel center.

Ni_Catalysis Ni0 LnNi(0) OxAdd Oxidative Addition (SET) Ni0->OxAdd + R-OMs Radical Alkyl Radical (R•) OxAdd->Radical Ni1 LnNi(I)-OMs OxAdd->Ni1 TransMet Transmetalation (+ Ar-ZnX) Ni1->TransMet NiAr LnNi(II)(Ar)(R) TransMet->NiAr + Radical Rebound RedElim Reductive Elimination NiAr->RedElim RedElim->Ni0 Product Product (R-Ar) RedElim->Product

Caption: Catalytic cycle for Ni-catalyzed cross-coupling of alkyl mesylates, highlighting the Single Electron Transfer (SET) pathway.

Part 4: Medicinal Chemistry & Genotoxicity Control

The Genotoxicity Hazard (GTI)

Alkyl mesylates (e.g., Methyl Methanesulfonate, MMS) are potent alkylating agents capable of methylating DNA, leading to mutagenesis.

  • Source: Reaction of residual MsOH (from salt formation) with alcoholic solvents (MeOH, EtOH).

  • Regulation: Regulatory limits (TTC) are often

    
    .
    
Control Strategy Workflow

To ensure patient safety, a strict "Avoid-Control-Purge" hierarchy is applied.

GTI_Control Start Mesylate Salt Selection Risk Risk Assessment: Is Alcohol used in process? Start->Risk Avoid STRATEGY 1: AVOIDANCE Use non-alcoholic solvents (e.g., EtOAc, Acetone, Water) Risk->Avoid Yes Control STRATEGY 2: CONTROL Limit excess MsOH Control Temperature Risk->Control No (Alcohol Required) Test Analytical Testing (GC-MS / LC-MS) Avoid->Test Purge STRATEGY 3: PURGE Demonstrate hydrolysis of Mesylates during workup Control->Purge Purge->Test Release Drug Substance Release Test->Release < TTC Limit

Caption: Decision matrix for mitigating alkyl mesylate formation during the synthesis of pharmaceutical mesylate salts.

Pharmacological Advantages
  • Solubility: Mesylate salts disrupt crystal lattice energy effectively, often converting insoluble free bases into highly water-soluble solids.

  • Bioisostere: The sulfonamide moiety (

    
    ) mimics the transition state of amide hydrolysis but is non-hydrolyzable, extending half-life (
    
    
    
    ).

References

  • Hammett Constants & Electronic Effects : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Mesylation Mechanism : King, J. F., et al. (1992). The mechanism of the reaction of methanesulfonyl chloride with alcohols. Canadian Journal of Chemistry, 70(10), 2627-2634. Link

  • Nickel Catalysis : Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link

  • Genotoxicity Control : Teasdale, A., et al. (2010).[3] Mechanism of formation of methyl methanesulfonate (MMS) during the synthesis of methanesulfonic acid salts. Organic Process Research & Development, 14(4), 993-998. Link

  • Leaving Group Comparison : Streitwieser, A., et al. (1989). Solvolysis of alkyl sulfonates. Journal of Organic Chemistry, 54(11), 2626–2632. Link

Sources

Methodological & Application

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-Azidoethyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Azidoethylation and CuAAC Coupling using 2-Azidoethyl Methanesulfonate

Executive Summary

2-Azidoethyl methanesulfonate (2-Azidoethyl mesylate) is a high-utility heterobifunctional adaptor designed for the modular construction of chemical probes, drug conjugates, and functionalized biomaterials. Unlike simple alkyl azides, this reagent possesses two distinct reactive termini:

  • Methanesulfonate (Mesylate, -OMs): An activated electrophile serving as an excellent leaving group for nucleophilic substitution (

    
    ) by amines, thiols, or hydroxyls.[1]
    
  • Azide (-N_3): A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides optimized protocols for utilizing 2-Azidoethyl methanesulfonate to install azide functionality onto nucleophilic targets ("Azidoethylation") and subsequent conjugation via Click Chemistry. Special emphasis is placed on balancing the reactivity of the mesylate group against its susceptibility to hydrolysis.

Strategic Workflows & Mechanism

The utility of 2-Azidoethyl methanesulfonate relies on the orthogonality of its two functional groups. The primary workflow involves Azidoethylation (nucleophilic displacement of the mesylate) followed by CuAAC .

Workflow Logic
  • Step 1: Azidoethylation: The target molecule (bearing a nucleophile, e.g., a primary amine on a protein or drug) attacks the carbon adjacent to the mesylate. The mesylate leaves, resulting in the formation of a stable C-N, C-S, or C-O bond and the installation of the ethyl-azide handle.

  • Step 2: CuAAC Conjugation: The newly azido-functionalized target is reacted with a terminal alkyne using a Cu(I) catalyst to form a 1,2,3-triazole linkage.

Figure 1: Reaction Scheme and Strategic Pathways

ReactionScheme Reagent 2-Azidoethyl Methanesulfonate (MsO-CH2-CH2-N3) Intermediate Azido-Functionalized Target (Nu-CH2-CH2-N3) Reagent->Intermediate Hydrolysis Hydrolysis Byproduct (HO-CH2-CH2-N3) Reagent->Hydrolysis Side Reaction: High pH / H2O Target Nucleophilic Target (Nu-H) Target->Intermediate Step 1: SN2 Substitution (Base, Polar Solvent) Product Final Conjugate (1,2,3-Triazole Linkage) Intermediate->Product Step 2: CuAAC (CuSO4, Ascorbate, Ligand) Alkyne Alkyne Partner (R-C≡CH) Alkyne->Product

Caption: Dual-stage conjugation workflow. Step 1 utilizes the mesylate for attachment; Step 2 utilizes the azide for 'clicking'.

Safety & Handling (Critical)

  • Azide Hazard: While small alkyl azides are generally stable, they are potentially explosive. Do not concentrate reaction mixtures containing 2-Azidoethyl methanesulfonate to dryness or heat above 80°C. Use non-metallic spatulas (Teflon/plastic) to avoid forming shock-sensitive metal azides.

  • Alkylating Agent: Methanesulfonates are potent alkylating agents and potential genotoxins/carcinogens.[2] Handle exclusively in a chemical fume hood with double nitrile gloves. Neutralize glassware and spills with 1M NaOH or specific decontaminants before disposal.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis of the mesylate, generating methanesulfonic acid and rendering the reagent inert for Step 1.

Protocol 1: Azidoethylation of Primary Amines

Objective: To convert a primary amine (e.g., a lysine residue or small molecule drug) into an azide for subsequent clicking.

Rationale: The mesylate reacts preferentially with unprotonated amines. Therefore, a basic pH (8.0–9.0) or an organic base is required. However, excessive pH (>10) accelerates mesylate hydrolysis.

Materials
  • Target: Amine-containing molecule (10 mM stock).

  • Reagent: 2-Azidoethyl methanesulfonate (100 mM in dry DMF or DMSO).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous DMF, DMSO, or Acetonitrile (preferred to prevent hydrolysis).

Step-by-Step Procedure
  • Preparation: Dissolve the amine target in anhydrous DMF. If the target is a salt (e.g., hydrochloride), add 2.0 equivalents of DIPEA to desalt the amine.

  • Addition: Add 1.2 – 1.5 equivalents of 2-Azidoethyl methanesulfonate to the reaction mixture.

    • Note: A slight excess accounts for any reagent lost to trace moisture.

  • Base Addition: Add 2.0 equivalents of DIPEA.

  • Incubation: Stir at room temperature (20-25°C) for 12–24 hours.

    • Optimization: If reaction is slow, heat to 40°C. Do not exceed 60°C to prevent azide decomposition.

  • Monitoring: Monitor by TLC or LC-MS. Look for the mass shift of +69 Da (addition of -CH2CH2N3) or +70 Da (protonated).

  • Work-up:

    • Small Molecules: Dilute with ethyl acetate, wash with water/brine to remove methanesulfonic acid byproducts, dry over MgSO4, and concentrate (do not distill to dryness).

    • Biomolecules:[3] Perform size-exclusion chromatography (PD-10 column) or dialysis to remove unreacted reagent and organic solvents.

Protocol 2: CuAAC Conjugation (The "Click")

Objective: To conjugate the newly formed azido-target to an alkyne-bearing partner.

Rationale: We utilize a ligand-accelerated system (THPTA or TBTA). The ligand is non-negotiable here; it protects the Cu(I) from oxidation and prevents copper-mediated degradation of the biomolecule.

Reagents Table
ComponentStock ConcentrationSolventRole
Azido-Target 100 µM - 1 mMBuffer/DMSOThe "Clickable" Scaffold
Alkyne Partner 10 mMDMSOThe Payload
CuSO4 20 mMWaterCopper Source
THPTA Ligand 50 mMWaterCu(I) Stabilizer (Water-soluble)
Na-Ascorbate 100 mMWaterReducing Agent (Freshly prepared)
Step-by-Step Procedure
  • Reaction Mix: In a microcentrifuge tube, combine the Azido-Target and Alkyne Partner (1.5 – 2.0 molar excess relative to azide) in phosphate buffer (PBS, pH 7.4).

    • Note: If reagents are insoluble, add DMSO up to 20% v/v.

  • Catalyst Complexing (Premix): In a separate tube, mix CuSO4 and THPTA ligand in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 5 µL THPTA). Incubate for 2 minutes.

    • Why? Premixing ensures all copper is ligated before contacting the biomolecule, reducing toxicity/degradation.

  • Initiation: Add the Cu-THPTA complex to the main reaction tube. Final Cu concentration should be 0.1 – 1 mM.

  • Reduction: Add Sodium Ascorbate (final concentration 2.5 – 5 mM). The solution may turn slightly yellow (characteristic of Cu(I)-ligand).

  • Incubation: Incubate at Room Temperature for 30–60 minutes in the dark.

    • Oxygen Exclusion: For highest efficiency, flush the headspace with Nitrogen/Argon.

  • Quenching: Add a metal chelator (e.g., EDTA, 10 mM final) to stop the reaction and strip copper from the product.

Troubleshooting & Optimization

Figure 2: Decision Tree for Optimization

Optimization Start Issue: Low Yield in Azidoethylation CheckSolvent Is Solvent Anhydrous? Start->CheckSolvent Hydrolysis Cause: Mesylate Hydrolysis Action: Use dry DMF/DMSO, add molecular sieves CheckSolvent->Hydrolysis No / Unsure CheckBase Is Base Strong Enough? CheckSolvent->CheckBase Yes SlowRxn Cause: Poor Nucleophilicity Action: Switch to stronger base (Cs2CO3) or heat (40°C) CheckBase->SlowRxn No (using Pyridine) CheckSterics Is Target Sterically Hindered? CheckBase->CheckSterics Yes (using DIPEA) StericIssue Action: Increase Reagent Excess (5-10 eq) Extend time to 48h CheckSterics->StericIssue Yes

Caption: Troubleshooting logic for Step 1 (Azidoethylation). Hydrolysis is the most common failure mode.

Common Issues:
  • Problem: Rapid hydrolysis of the mesylate before reaction with the amine.

    • Solution: Ensure solvents are "Dry" grade. Do not use aqueous buffers for the Azidoethylation step unless absolutely necessary (if so, keep pH < 8.5 and work fast).

  • Problem: Copper precipitation during CuAAC.

    • Solution: Increase the THPTA:Cu ratio to 5:1 or 10:1. Ensure Sodium Ascorbate is fresh (prepared daily).

References

  • Mechanism of CuAAC: Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Catalyst." Journal of the American Chemical Society. Link

  • Mesylate Leaving Group Ability: Crossland, R. K., & Servis, K. L. (1970). "A consideration of the reactivity of sulfonate esters in nucleophilic substitution reactions." The Journal of Organic Chemistry. Link

  • Ligands in Click Chemistry: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie International Edition. Link

  • Azide Safety: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie. Link

  • General Click Protocol: Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

Sources

Application Note: 2-Azidoethyl Methanesulfonate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile "Click-Ready" Alkylator for PROTAC and Bioconjugate Synthesis


[1]

Executive Summary

In the high-stakes arena of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), linker chemistry is not merely structural—it is functional.[2][3] 2-Azidoethyl methanesulfonate serves as a critical bifunctional reagent, enabling the rapid conversion of nucleophilic drug scaffolds (phenols, amines, thiols) into "click-ready" azides.

This guide moves beyond basic synthesis to provide a rigorous, field-tested protocol for using 2-azidoethyl methanesulfonate to construct PROTAC linkers and chemical probes. We address the specific challenges of handling low-molecular-weight organic azides and optimizing


 alkylations for high-value biological ligands.

Chemical Logic & Mechanism

2-Azidoethyl methanesulfonate functions through a two-step "Install-and-Click" logic:

  • Electrophilic Installation (

    
    ):  The methanesulfonate (mesylate, -OMs) group acts as an excellent leaving group. Upon attack by a nucleophile (e.g., a phenolic hydroxyl on a VHL ligand), the ethyl-azide motif is covalently attached.
    
  • Bioorthogonal Conjugation (CuAAC): The installed terminal azide undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-functionalized linker to form a stable triazole bridge.

Why this Reagent?
  • Short Spacer: The 2-carbon ethyl chain minimizes steric clash and lipophilicity compared to longer PEG chains.

  • Hard Electrophile: Compared to 2-azidoethyl iodide, the mesylate is a "harder" electrophile, often providing cleaner reaction profiles with "hard" nucleophiles like phenols and alkoxides.

Mechanistic Visualization

The following diagram illustrates the transformation pathway from a drug scaffold to a final PROTAC conjugate.

G Scaffold Drug Scaffold (Nucleophile: -OH, -NH2) Intermediate Azido-Functionalized Ligand (Click-Ready) Scaffold->Intermediate Step 1: SN2 Alkylation (Base, Heat) Reagent 2-Azidoethyl methanesulfonate (Electrophile) Reagent->Intermediate Product Final PROTAC (Triazole Conjugate) Intermediate->Product Step 2: CuAAC Click (Cu(I) Catalyst) Linker Alkyne-Linker-E3 Ligase Linker->Product

Figure 1: The "Install-and-Click" workflow utilizing 2-azidoethyl methanesulfonate to bridge a target ligand and an E3 ligase binder.

Safety & Handling (Critical)

Warning: 2-Azidoethyl methanesulfonate is a low-molecular-weight organic azide with a high nitrogen-to-carbon ratio. It is also a mesylate (alkylating agent), classifying it as a potential genotoxin.

  • Explosion Hazard: The ratio of

    
     is 
    
    
    
    (
    
    
    ). The general safety rule requires this ratio to be
    
    
    . Do not distill this compound. Do not concentrate reaction mixtures containing this reagent to total dryness if possible; keep in solution.
  • Genotoxicity: Handle in a fume hood with double gloving. Inactivate excess reagent with 1M NaOH or a thiol scavenger before disposal.

  • Storage: Store at -20°C under inert gas. Mesylates are moisture-sensitive and will hydrolyze to the alcohol and methanesulfonic acid over time.

Protocol A: Functionalization of a Phenolic Ligand

Context: This is the most common application—attaching the linker to a phenol group on a drug scaffold (e.g., VHL Ligand, Estradiol, or Warfarin derivatives).

Materials
  • Substrate: Phenol-containing scaffold (1.0 equiv).

  • Reagent: 2-Azidoethyl methanesulfonate (1.2 – 1.5 equiv).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 – 3.0 equiv).
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction via Finkelstein-like in situ conversion to iodide.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the Phenol Substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     (2.5 equiv). Stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol, generating the phenoxide anion.
    
  • Alkylation: Add 2-Azidoethyl methanesulfonate (1.5 equiv) dropwise.

    • Expert Tip: If the substrate is valuable, add KI (0.1 equiv). The iodide displaces the mesylate to form the more reactive 2-azidoethyl iodide in situ, speeding up the reaction without isolating the unstable iodide.

  • Reaction: Heat to 60°C under nitrogen atmosphere. Monitor by LC-MS.

    • Typical Time: 4–16 hours.

    • Endpoint: Disappearance of starting phenol mass (

      
      ) and appearance of product mass (
      
      
      
      ).
  • Work-up:

    • Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate (do not heat above 40°C during concentration due to azide).
      
  • Purification: Flash chromatography (Silica gel). The azide product is usually less polar than the starting phenol.

Data Summary: Typical Reaction Parameters
ParameterStandard ConditionOptimization for Low Yields
Stoichiometry 1.5 equiv Reagent3.0 equiv Reagent (add portionwise)
Base


(Solubility effect)
Temperature 60°C80°C (Caution: Check azide stability)
Solvent DMFNMP (Higher boiling, better solubility)

Protocol B: The "Click" Reaction (CuAAC)

Once the scaffold is functionalized with the azide, it is conjugated to the linker (e.g., a PEG-alkyne attached to Thalidomide).

Materials
  • Azide Partner: Product from Protocol A (1.0 equiv).

  • Alkyne Partner: Linker-E3 Ligase construct (1.0 equiv).

  • Catalyst:

    
     (0.1 equiv).
    
  • Reductant: Sodium Ascorbate (0.5 equiv).

  • Ligand: THPTA or TBTA (0.1 equiv) – Crucial for protecting Cu(I) from oxidation and preventing protein denaturation if applied in bio-systems.

  • Solvent:

    
    -BuOH / Water (1:1) or DMSO / Water.[4][5][6]
    
Step-by-Step Methodology
  • Dissolution: Dissolve Azide and Alkyne partners in

    
    -BuOH/Water (1:1). If insoluble, use DMSO.
    
  • Catalyst Premix: In a separate small tube, mix

    
     and THPTA ligand in water. The solution should turn blue.
    
  • Initiation: Add the Cu-Ligand complex to the reaction mixture. Then, add Sodium Ascorbate (freshly prepared in water). The solution may turn colorless or pale yellow (reduction to Cu(I)).

  • Incubation: Stir at RT for 1–2 hours.

    • QC Check: LC-MS should show the formation of the triazole adduct (Sum of masses).

  • Purification: Preparative HPLC (Reverse Phase C18).

Analytical Validation (QC)

To ensure the integrity of your linker synthesis, look for these specific markers:

  • 1H NMR (DMSO-d6/CDCl3):

    • 
      -methylene to Azide (
      
      
      
      ):
      Triplet around 3.4 – 3.6 ppm .
    • 
      -methylene to Oxygen (
      
      
      
      ):
      Triplet around 4.1 – 4.2 ppm .
    • Post-Click: The triazole proton (C5-H) appears as a distinct singlet in the aromatic region (7.5 – 8.5 ppm ).

  • IR Spectroscopy:

    • Azide Stretch: A strong, diagnostic peak at ~2100 cm⁻¹ . This peak must disappear after the Click reaction, confirming conversion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Alkylation Mesylate hydrolysisUse fresh reagent; ensure anhydrous solvent. Add KI (0.1 eq).
Elimination Byproduct Base too strong / Temp too highThe reagent can eliminate to form vinyl azide. Lower temp to 50°C; use milder base (

).
Precipitation in Click Poor solubility of partnersSwitch solvent to DMSO or DMF/Water.[4] Increase THPTA ligand concentration.

References

  • National Institutes of Health (NIH). (2023). Revolutionizing Drug Targeting Strategies: Integrating AI and Structure-Based Methods in PROTAC Development. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Methanesulphonic acid and derivatives. Retrieved from [Link]

Sources

Application Note: Surface Functionalization via 2-Azidoethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for converting nucleophilic surfaces (specifically amine-terminated substrates) into bio-orthogonal "Click-ready" platforms using 2-Azidoethyl methanesulfonate . Unlike varying-length PEG linkers, this short-chain heterobifunctional reagent (


) provides a compact, rigid interface ideal for biosensors and high-density arrays where steric control is paramount.

Key Advantages:

  • Compact Footprint: Minimal distance between the substrate and the conjugated biomolecule.

  • High Reactivity: The mesylate (

    
    ) leaving group facilitates efficient 
    
    
    
    substitution by surface amines.
  • Bio-orthogonality: The resulting azide surface is inert to most biological conditions until activated by an alkyne.

Chemical Basis & Mechanism

The functionalization relies on a two-step "Install and Click" strategy.

  • Installation (

    
     Displacement):  The surface-bound nucleophile (primary amine) attacks the electrophilic carbon attached to the mesylate. The mesylate anion (
    
    
    
    ) is displaced, forming a stable secondary amine linkage.
  • Conjugation (Click Chemistry): The exposed terminal azide undergoes a 1,3-dipolar cycloaddition with an alkyne-tagged ligand (CuAAC or SPAAC).

Mechanism Visualization

The following diagram illustrates the molecular pathway from a raw nucleophilic surface to a fully conjugated functional material.

SurfaceFunctionalization Substrate Amine-Surface (Nucleophile) Intermediate Transition State (SN2 Attack) Substrate->Intermediate + Reagent (DMF, Base, Δ) Reagent 2-Azidoethyl methanesulfonate Reagent->Intermediate AzideSurface Azide-Terminated Surface Intermediate->AzideSurface - MsOH FinalProduct Triazole-Linked Conjugate AzideSurface->FinalProduct + Ligand (CuAAC/SPAAC) Ligand Alkyne-Ligand (Biomolecule) Ligand->FinalProduct

Figure 1: Reaction pathway for the conversion of amine-functionalized surfaces to triazole-linked bioconjugates via 2-azidoethyl methanesulfonate.

Safety & Handling (Critical)

  • Genotoxicity Warning: Methanesulfonates (mesylates) are potent alkylating agents. They can methylate DNA and are considered potential genotoxins. Always handle in a fume hood with double nitrile gloves.

  • Azide Hazards: While short-chain organic azides are generally stable, avoid contact with heavy metals (Pb, Cu, Hg) in their ionic form during storage to prevent the formation of shock-sensitive metal azides. Store the reagent at -20°C, protected from light.

  • Waste Disposal: Do not pour reaction mixtures down the drain. Quench excess mesylate with dilute NaOH or aqueous ammonia before disposal into hazardous waste streams.

Experimental Protocols

Protocol A: Surface Azidation (The "Installation")

Objective: Convert an amine-functionalized surface (e.g., APTES-glass, amine-polystyrene) to an azide surface.

Reagents Required:

  • Substrate: Amine-terminated surface (e.g., Glass slide silanized with APTES).

  • Linker: 2-Azidoethyl methanesulfonate (100 mg).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note: Anhydrous conditions are critical to prevent hydrolysis of the mesylate.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et3N).

Step-by-Step Procedure:

  • Preparation: In a dry vial, dissolve 2-azidoethyl methanesulfonate in anhydrous DMF to a concentration of 50 mM (approx. 8.2 mg/mL).

  • Activation: Add DIPEA to the solution at a final concentration of 100 mM (2 equivalents relative to the linker). The base neutralizes the methanesulfonic acid byproduct, driving the equilibrium forward.

  • Incubation:

    • Immerse the amine-functionalized substrate into the reaction solution.

    • Seal the container under nitrogen/argon atmosphere to exclude moisture.

    • Incubate at 60°C for 12–18 hours with gentle agitation. Note: Mesylates are less reactive than acid halides; room temperature reaction is often insufficient for high-density coverage.

  • Washing:

    • Remove substrate and wash extensively to remove physisorbed linker:

      • 2x DMF (5 min each)

      • 2x Methanol (5 min each)

      • 1x Deionized Water (5 min)

  • Drying: Dry under a stream of nitrogen gas. Store in the dark at 4°C if not using immediately.

Protocol B: The "Click" Reaction (Conjugation)

Objective: Covalent attachment of an alkyne-modified biomolecule.

Reagents:

  • Azide-functionalized surface (from Protocol A).

  • Alkyne-tagged molecule (10–50 µM in water/DMSO).

  • Catalyst: CuSO4 (1 mM) + Sodium Ascorbate (2 mM). (Alternatively, use Copper-free DBCO reagents).

Procedure:

  • Mix the alkyne-ligand with the CuSO4/Ascorbate solution in PBS (pH 7.4).

  • Apply 100 µL of the mixture onto the azide surface.

  • Incubate for 1–2 hours at Room Temperature in a humid chamber (to prevent evaporation).

  • Wash with PBS + 10 mM EDTA (to strip copper ions), followed by water.

Quality Control & Characterization

Validation of the surface modification is crucial before proceeding to valuable biological samples.

TechniqueObservationInterpretation
FTIR (ATR) Peak at ~2100 cm⁻¹ Characteristic asymmetric stretch of the Azide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) group. Appearance confirms successful installation.
Contact Angle Increase (e.g., 45°

65°)
Conversion of hydrophilic amines (

) to more hydrophobic alkyl-azides.
XPS (N1s) Peak shift / splittingAppearance of high binding energy peak (~404 eV) characteristic of the central nitrogen in the azide group.
Data Interpretation: FTIR Analysis

The following Graphviz diagram visualizes the logic flow for interpreting FTIR data during QC.

FTIR_Logic Start FTIR Spectrum Analysis Check2100 Check 2080-2120 cm⁻¹ Region Start->Check2100 PeakPresent Strong Peak Present? Check2100->PeakPresent Success PASS: Azide Installed PeakPresent->Success Yes CheckBroad Check 3300-3500 cm⁻¹ PeakPresent->CheckBroad No Fail FAIL: No Reaction CheckBroad->Fail Amine signal persists

Figure 2: Decision tree for FTIR validation of azide surface functionalization.

Troubleshooting Guide

Problem: Low Conjugation Efficiency (Weak Signal after Click)

  • Root Cause 1: Hydrolysis. The mesylate group is susceptible to hydrolysis by water.

    • Solution: Ensure DMF is "Dry/Anhydrous" grade (water < 50 ppm). Use a fresh bottle of reagent.

  • Root Cause 2: Incomplete Azidation. 60°C is too low for some sterically hindered surfaces.

    • Solution: Increase temperature to 75°C or extend time to 24 hours. Do not exceed 90°C to avoid azide decomposition.

  • Root Cause 3: Copper Oxidation. In Protocol B, Cu(I) oxidizes to Cu(II) which is inactive.

    • Solution: Prepare Sodium Ascorbate solution fresh immediately before use. Degas buffers.

Problem: High Non-Specific Binding

  • Root Cause: Unreacted amines on the surface are positively charged at physiological pH, attracting negatively charged proteins.

    • Solution: Perform a "capping" step after azidation using Acetic Anhydride to block remaining amines.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational reference for Click Chemistry conditions).
  • Specac. (n.d.). Interpreting Infrared Spectra: The Azide Peak. Retrieved from [Link]

  • University of Ghent. (2025). Surface Functionalization of Azide-Terminated Silicon Surfaces. ResearchGate. Retrieved from [Link]

Application Note: Experimental Setup for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed the "Click" reaction, is the gold standard for bioorthogonal conjugation and modular synthesis. While the reaction is celebrated for its robustness, the "mix-and-stir" reputation often leads to suboptimal results in sensitive biological applications.

This guide provides a rigorous experimental framework for the CuAAC reaction , specifically focusing on the in situ generation of Cu(I) from Cu(II) salts. This method is preferred for its operational simplicity and ability to function in aqueous environments without the strict exclusion of oxygen required by direct Cu(I) sources.

Mechanistic Foundation

Contrary to early simplified models, the active catalytic species is not a mono-copper complex but a dinuclear copper intermediate . The cycle involves the coordination of the alkyne to a Cu(I) center, lowering the pKa of the terminal proton, followed by the formation of a copper-acetylide.[1] A second copper atom is required to activate the azide, facilitating the formation of the metallacycle intermediate that collapses into the 1,2,3-triazole.[2]

Critical Parameters & Reagent Selection

Success in CuAAC relies on three pillars: Oxidation State Control , Ligand Acceleration , and Solvent Compatibility .

The Copper Source & Reducing Agent[3][4][5]
  • Standard: CuSO₄[3][4][5][6][7][8]·5H₂O (98%+ purity).

  • Reductant: Sodium Ascorbate.[3][4][5][6][9][10]

  • Rationale: Direct use of Cu(I) salts (e.g., CuI, CuBr) is discouraged in aqueous/biological settings due to rapid oxidation to inactive Cu(II) and disproportionation. The CuSO₄/Ascorbate system ensures a steady supply of active Cu(I) while the excess ascorbate scavenges dissolved oxygen.

Ligand Selection: The Decision Matrix

The ligand is not optional for biological applications. It serves two critical functions:

  • Acceleration: Increases the reaction rate by orders of magnitude.

  • Protection: Sterically shields the biomolecule from Cu-mediated oxidative damage (ROS generation).

FeatureTBTA (Tris(benzyltriazolylmethyl)amine)THPTA (Tris(hydroxypropyltriazolylmethyl)amine)
Solubility Organic (DMSO/DMF/tBuOH)Water Soluble
Primary Use Small molecule synthesis, Polymer chemistryBioconjugation (Proteins, DNA, Live cells)
Protective Capacity Low (Poor ROS scavenging)High (Sacrificial reductant properties)
Reaction Speed ModerateFast

Recommendation: Use THPTA for all aqueous bioconjugations. Use TBTA only for organic phase synthesis where water solubility is not required.

Safety: Azide Handling
  • C/N Ratio Rule: The total number of carbon atoms must be at least 3 times the number of nitrogen atoms (

    
    ) to ensure thermal stability.
    
  • Incompatibility: Never use halogenated solvents (DCM, CHCl₃) with Sodium Azide (

    
    ) to avoid forming explosive di-/tri-azidomethane.
    
  • Storage: Store organic azides away from light and heat.[11]

Experimental Workflows

Visualization of the Reaction Pathway

The following diagram outlines the logical flow for a typical bioconjugation experiment, highlighting the critical "Pre-Complexation" step often missed in standard protocols.

CuAAC_Workflow cluster_0 Step 1: Catalyst Formation cluster_1 Step 2: Reaction Assembly Start Start: Reagent Prep CuSO4 CuSO4 (Cu II) Start->CuSO4 Ligand Ligand (THPTA/TBTA) Start->Ligand Biomolecule Biomolecule-Alkyne Start->Biomolecule Label Label-Azide Start->Label Complex Cu-Ligand Complex (Blue Solution) CuSO4->Complex Premix 1:5 Ratio Ligand->Complex Mix Reaction Mixture Complex->Mix Add Catalyst Biomolecule->Mix Label->Mix Ascorbate Add Sodium Ascorbate (Initiator) Mix->Ascorbate Start Reaction Incubate Incubate (RT, 30-60 min) Ascorbate->Incubate Quench Quench (EDTA) & Purify Incubate->Quench

Figure 1: Logical workflow for CuAAC bioconjugation. Note the pre-complexation of Copper and Ligand to ensure stability.[3]

Protocol A: Bioconjugation (Protein Labeling)

Application: Labeling a protein-alkyne (10-50 µM) with a fluorophore-azide. Reagents:

  • Buffer: PBS pH 7.4 (Avoid Tris or buffers with chelating properties).

  • CuSO₄ Stock: 20 mM in water.[6]

  • THPTA Ligand Stock: 50 mM in water.

  • Sodium Ascorbate Stock: 100 mM in water (Freshly prepared).[7]

  • Aminoguanidine (Optional): 100 mM (Prevents protein-aldehyde crosslinking).

Procedure:

  • Calculate Volumes: Target final concentrations:

    • Protein: 10–50 µM

    • Azide Label: 2–5 equivalents (relative to protein)

    • CuSO₄: 100 µM

    • THPTA: 500 µM (5:1 Ligand:Cu ratio is critical)

    • Ascorbate: 2.5 mM

  • Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA. Incubate for 2 minutes. The solution should remain clear/blue. Self-Validation: If precipitate forms here, your ligand is degraded or buffer is incompatible.

  • Assembly: To the protein solution in PBS, add:

    • Azide label.[3][4][6][11][12][13]

    • Aminoguanidine (if using).[4][7]

    • The Cu-THPTA premix.[3][4]

  • Initiation: Add Sodium Ascorbate last. Mix by gentle inversion.

  • Incubation: Incubate at Room Temperature (RT) for 30–60 minutes, protected from light.

  • Quenching: Add EDTA (final 5 mM) to strip the copper.

  • Purification: Desalting column (e.g., PD-10) or dialysis to remove excess reagents.

Protocol B: Small Molecule Synthesis

Application: Synthesis of a triazole library in organic/mixed solvent. Reagents:

  • Solvent: t-Butanol/Water (1:1) or DMSO/Water.[6][13]

  • Ligand: TBTA (dissolved in DMSO/tBuOH).

Procedure:

  • Dissolve Alkyne (1.0 eq) and Azide (1.0–1.2 eq) in the solvent.

  • Add TBTA (0.1 eq) and CuSO₄ (0.05 eq).

  • Add Sodium Ascorbate (0.2–0.5 eq).

  • Stir vigorously at RT overnight.

  • Validation: The reaction often precipitates the triazole product. Dilute with water and filter, or extract with ethyl acetate.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Protein Precipitation Cu(II)-induced denaturation or oxidation.Increase THPTA:Cu ratio to 10:1. Ensure Ascorbate is fresh.[13]
Low Yield (Bioconjugation) Oxygen inhibition (Cu(I) oxidation).Degas buffers. Add fresh Ascorbate mid-reaction. Keep reaction sealed.
Blue to Yellow/Brown Color Change Catalyst death (formation of Cu-oxide/hydroxide).Reaction has stalled. Add more Ascorbate immediately.
High Background Fluorescence Non-specific binding of hydrophobic dye.Use a more hydrophilic dye (sulfonated). Perform rigorous washing/dialysis.
No Reaction in Tris Buffer Tris chelates Copper.[9]Switch to PBS, HEPES, or MOPS.[9]

References

  • Rostovtsev, V. V., et al. (2002).[4][14] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University.[12] Link

Sources

Application Note: Purification Strategies for Bioconjugates Synthesized via 2-Azidoethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Azidoethyl methanesulfonate is a potent heterobifunctional alkylating agent used to introduce azide functionalities onto nucleophilic residues (amines, thiols, hydroxyls) of biomolecules. While it enables versatile "Click Chemistry" downstream, its dual reactivity profile presents unique purification challenges. This guide details the critical two-stage purification workflow required to ensure conjugate homogeneity: (1) the rapid removal of the genotoxic unreacted mesylate precursor, and (2) the resolution of high-molecular-weight bioconjugates following the subsequent azide-alkyne cycloaddition.

Introduction: The Chemistry & The Challenge

The utility of 2-Azidoethyl methanesulfonate lies in its structure: a compact ethyl core bearing a reactive mesylate (leaving group) and a bio-orthogonal azide. Unlike highly specific NHS-esters, the mesylate group acts as a general alkylating agent.

Why Purification is Non-Trivial
  • Genotoxicity: The unreacted mesylate is a potent DNA alkylator. Complete removal is a safety critical quality attribute (CQA).

  • Hydrolytic Instability: While the azide is stable, the mesylate moiety hydrolyzes in aqueous buffers over time, generating methanesulfonic acid (MSA), which can locally drop pH and induce protein aggregation.

  • Aggregation Risk: The introduction of hydrophobic azido-ethyl groups can alter the surface charge and hydrophobicity of the protein before the payload is even attached, necessitating careful buffer selection during intermediate purification.

Phase 1: Post-Functionalization Purification

Objective: Remove unreacted 2-Azidoethyl methanesulfonate and methanesulfonic acid byproducts immediately after the alkylation step.

Mechanism of Separation

Since the linker (MW ~165.17 Da) is significantly smaller than the target biomolecule (typically >10 kDa), size-based separation is the most efficient method.

Protocol A: Small-Scale Desalting (Spin Column)

Recommended for < 2 mg protein loads.

Materials:

  • Zeba™ Spin Desalting Columns (7K MWCO) or equivalent.

  • Equilibration Buffer: PBS, pH 7.4 (free of primary amines).

Procedure:

  • Column Prep: Remove the column's bottom closure. Centrifuge at 1,000 x g for 2 minutes to remove storage solution.

  • Equilibration: Apply 2 mL of Equilibration Buffer. Centrifuge at 1,000 x g for 2 minutes. Repeat 3 times. Critical: Failure to equilibrate leads to poor recovery.

  • Loading: Slowly apply the reaction mixture (max volume 700 µL for 2 mL columns) to the center of the resin bed.

  • Elution: Centrifuge at 1,000 x g for 2 minutes.

  • Validation: The flow-through contains the purified Azido-Protein. The resin retains the mesylate and MSA.

Protocol B: Large-Scale Tangential Flow Filtration (TFF)

Recommended for > 50 mg protein loads.

Materials:

  • TFF System (e.g., Repligen or Pall Minimate).

  • Cassette: 10 kDa MWCO (Polyethersulfone or Regenerated Cellulose).

Procedure:

  • System Flush: Flush system with DI water, then Equilibration Buffer (PBS pH 7.4).

  • Concentration: Concentrate the reaction volume to ~10 mg/mL.

  • Diafiltration: Perform 10-12 diavolumes (DV) of buffer exchange.

    • Note: Mesylates are small and clear efficiently. However, 10 DVs are recommended to ensure the concentration of the toxic alkylator is below detectable limits (typically < 1 ppm).

  • Recovery: Collect retentate. Rinse membrane with a small volume of buffer to maximize recovery.

Phase 2: Post-Click Purification

Objective: After reacting the Azido-Protein with an Alkyne-Payload (e.g., drug, fluorophore), purify the final conjugate to remove excess payload, copper catalysts (if CuAAC used), and aggregated species.

Protocol C: Hydrophobic Interaction Chromatography (HIC)

Gold Standard for Antibody-Drug Conjugates (ADCs). HIC is superior to SEC for this step because it separates species based on the Drug-to-Antibody Ratio (DAR). The attachment of hydrophobic payloads increases retention time, allowing separation of DAR0 (unconjugated), DAR2, DAR4, etc.

System Setup:

  • Column: Butyl-NPR or Phenyl-5PW (Tosoh Bioscience or equivalent).

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 (High Salt).[1]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (Low Salt).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.00%Binding (High Salt)
2.00%Wash Unbound
20.0100%Linear Elution of Conjugates
25.0100%Column Wash
30.00%Re-equilibration

Procedure:

  • Sample Prep: Dilute the "Click" reaction mixture 1:1 with Mobile Phase A. Caution: Do not shock the protein; add salt solution slowly.

  • Injection: Inject sample (load capacity depends on column size, typically 1 mg per mL of resin).

  • Collection: Fractionate peaks. The order of elution will be:

    • Unconjugated Protein (Early)

    • Low DAR (Middle)

    • High DAR (Late)

    • Free Payload (Very Late/Wash)

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow for purifying conjugates made with 2-Azidoethyl methanesulfonate.

G Start Crude Reaction Mix (Protein + Azido-Mesylate) Step1 Quench Reaction (Stop Alkylation) Start->Step1 Decision1 Scale of Reaction? Step1->Decision1 SmallScale Spin Desalting / Dialysis (< 5 mg) Decision1->SmallScale Lab Scale LargeScale TFF (Diafiltration) (> 50 mg) Decision1->LargeScale Process Scale Intermediate Purified Azido-Protein (Ready for Click) SmallScale->Intermediate LargeScale->Intermediate ClickRxn Click Reaction (+ Alkyne Payload) Intermediate->ClickRxn Decision2 Separation Goal? ClickRxn->Decision2 SEC SEC (Size Exclusion) Removes small payload only Decision2->SEC Simple Cleanup HIC HIC (Hydrophobic Interaction) Resolves DAR species Decision2->HIC High Resolution (ADC) Final Final Bioconjugate SEC->Final HIC->Final

Caption: Figure 1. Integrated purification workflow for 2-Azidoethyl methanesulfonate bioconjugates, distinguishing between intermediate cleanup and final polishing.

Quality Control & Safety

Safety: The Alkylation Hazard

2-Azidoethyl methanesulfonate is a direct-acting alkylating agent.

  • Handling: Always handle in a fume hood.

  • Waste: Quench all waste streams containing the mesylate with 0.5 M NaOH or a nucleophilic scavenger (e.g., thiosulfate) before disposal to hydrolyze the mesylate ester [1].

Analytical Validation
  • Mass Spectrometry (LC-MS):

    • Intact Mass: Look for the +71 Da mass shift per azide attached (Azidoethyl group).

    • Purity: Ensure no peaks correspond to the mass of the protein + non-covalent mesylate adducts.

  • SDS-PAGE:

    • Run reducing and non-reducing gels to ensure the alkylation conditions did not cause disulfide scrambling or aggregation.

References

  • Ouyang, J., et al. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. Retrieved from [Link]

  • Chen, L., et al. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis. Retrieved from [Link]

Sources

Application Note: Precision Azidation using 2-Azidoethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 2-Azidoethyl methanesulfonate (CAS 75178-70-0) as a high-fidelity bifunctional linker in materials science and bioconjugation. Unlike simple alkyl halides, this molecule combines the tunable reactivity of a sulfonate ester leaving group with the bio-orthogonal utility of an azide moiety. This note provides validated protocols for surface engineering, polymer functionalization, and heterobifunctional linker synthesis, emphasizing safety, reaction monitoring, and structural integrity.

Introduction: The Bifunctional Advantage

2-Azidoethyl methanesulfonate (


) serves as a critical "Click-Ready" electrophile. Its design solves a common challenge in materials science: introducing a reactive azide handle onto nucleophilic substrates (amines, thiols, hydroxyls) under mild conditions.

Key Chemical Properties:

  • Electrophile: The methanesulfonate (mesylate) group (

    
    ) is an excellent leaving group (
    
    
    
    of conjugate acid
    
    
    ), superior to chloride, allowing substitution reactions to proceed at lower temperatures with weaker bases.
  • Click Handle: The terminal azide (

    
    ) is chemically inert to most biological and organic conditions but reacts rapidly with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
    
  • Spacer: The ethyl chain provides minimal steric bulk, ensuring the azide remains accessible for subsequent conjugation.

Safety & Handling (Critical)

WARNING: This compound presents dual hazards: Energetic Instability and Genotoxicity .

  • Explosion Hazard: Low molecular weight organic azides are potentially explosive. The Carbon-to-Nitrogen ratio (

    
    ) is 1 (3 carbons, 3 nitrogens). The "Rule of Six" (
    
    
    
    ) suggests marginal stability.
    • Protocol: Never distill neat. Store in solution if possible. Use shielding during synthesis.[1] Avoid contact with metals (Cu, Pb) that form shock-sensitive metal azides.

  • Genotoxicity: As an alkyl mesylate, it is an alkylating agent similar to Ethyl Methanesulfonate (EMS).

    • Protocol: Handle in a chemical fume hood with double nitrile gloves. Quench all waste with 1M NaOH or dilute ammonium hydroxide to hydrolyze the mesylate before disposal.

Application I: Surface Azidation (Silica & Polymers)

Objective: Convert an amino-functionalized surface (e.g., APTES-coated glass, amine-terminated PEG) into an azide-functionalized surface for "Click" attachment of biomolecules.

Mechanism

The surface amine performs an


 attack on the methylene carbon adjacent to the mesylate, displacing the methanesulfonate group.
Protocol: Solid-Phase Azidation
  • Substrate: Amino-silane modified glass slides or amine-functionalized polystyrene beads.

  • Reagents: 2-Azidoethyl methanesulfonate, Triethylamine (TEA), Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Preparation: Wash substrates (

    
     min) with anhydrous MeCN to remove adsorbed water.
    
  • Reaction Mix: Prepare a solution of 2-Azidoethyl methanesulfonate (50 mM) and TEA (100 mM) in anhydrous MeCN.

    • Expert Insight: Use a 2:1 molar excess of base to scavenger methanesulfonic acid byproduct, preventing protonation of the surface amines which would kill reactivity.

  • Incubation: Immerse substrates in the reaction mix. Incubate at 40°C for 12–18 hours under

    
     atmosphere.
    
    • Note: While mesylates react at RT, slight heating ensures complete conversion on sterically crowded surfaces.

  • Washing: Rinse sequentially with MeCN (

    
    ), DMF (
    
    
    
    ), and MeOH (
    
    
    ) to remove unreacted mesylate.
  • Validation (Self-Validating Step):

    • ATR-FTIR: Look for the appearance of the characteristic azide asymmetric stretch at ~2100 cm⁻¹ .

    • Contact Angle: Expect a hydrophobicity increase (Azides are more hydrophobic than amines).

Application II: Synthesis of Heterobifunctional Drug Linkers

Objective: Synthesize an Azide-PEG-Drug conjugate. This protocol describes the attachment of the linker to a secondary amine on a drug scaffold.

Protocol: Solution-Phase N-Alkylation

Reagents: Drug (Sec-Amine), 2-Azidoethyl methanesulfonate (1.2 equiv),


 (3 equiv), DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve the drug (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add anhydrous

    
     (3.0 mmol). Stir for 15 min to ensure deprotonation/activation.
    
  • Linker Addition: Add 2-Azidoethyl methanesulfonate (1.2 mmol) dropwise at 0°C.

    • Expert Insight: Adding at 0°C prevents exotherms and potential degradation of the azide.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

    • Monitoring: Monitor by TLC or LC-MS. The mesylate is UV-silent, so follow the drug peak.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF and salts. Dry organic phase over 
    
    
    
    .
  • Purification: Silica gel chromatography.

    • Safety Note: Do not rotovap to dryness if the product is low MW. Keep as a concentrated oil.

Visualization: Reaction Logic & Workflow

Figure 1: Mechanistic Pathway and Surface Engineering Workflow This diagram illustrates the transformation from the precursor alcohol to the active mesylate, and its subsequent application in surface engineering.

G Precursor 2-Azidoethanol (HO-CH2-CH2-N3) Product 2-Azidoethyl Methanesulfonate (MsO-CH2-CH2-N3) Precursor->Product Mesylation (-HCl) Reagent MsCl / Et3N (Activation) Reagent->Product Intermediate Transition State (SN2 Attack) Product->Intermediate Surface_NH2 Surface-NH2 (Nucleophile) Surface_NH2->Intermediate + Product Surface_N3 Surface-NH-CH2-CH2-N3 (Click-Ready) Intermediate->Surface_N3 - MsOH Final_Surface Functionalized Surface (Triazole Linkage) Surface_N3->Final_Surface Click Reaction Click_Reagent Alkyne-Probe (CuAAC) Click_Reagent->Final_Surface

Caption: Chemical workflow from reagent synthesis to surface functionalization via SN2 substitution and subsequent Click Chemistry.

Troubleshooting & Expert Insights
IssueProbable CauseCorrective Action
Low Yield (Surface) Hydrolysis of MesylateEnsure solvents are anhydrous (<50 ppm H2O). Mesylates hydrolyze slowly in wet solvents.
No Reaction (Amine) Protonation of AmineEnsure sufficient base (TEA/DIEA) is present. If the amine is a salt (e.g., R-NH3+ Cl-), 2.5 equiv of base is needed.
Product Decomposition Thermal InstabilityDo not heat above 60°C. If higher temps are needed, switch to a tosylate (more stable but slower) or use microwave heating (with extreme caution).
Safety Concern Waste DisposalNever pour active mesylate down the drain. React with 10% NaOH overnight to convert to harmless alcohol before disposal.
References
  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification challenges with 2-Azidoethyl methanesulfonate products

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Azidoethyl Methanesulfonate (CAS: 76365-57-2) Synonyms: 2-Azidoethyl mesylate; Methanesulfonic acid 2-azidoethyl ester Formula:


Molecular Weight:  165.17  g/mol 

Module 1: Safety & Stability (Critical)

Q: Can I purify 2-AEMS by distillation?

A: ABSOLUTELY NOT. Distillation of this compound poses a severe explosion risk.

The Science (C/N Ratio Rule): Organic azides are potentially explosive. The safety of an organic azide is roughly estimated using the Carbon/Nitrogen ratio equation:



For 2-Azidoethyl methanesulfonate (


):
  • 
     (Carbon) = 3
    
  • 
     (Oxygen) = 3
    
  • 
     (Nitrogen) = 3
    


Result: The ratio is 2 , which is below the safety threshold of 3. This indicates a high energy density and instability.

  • Protocol: Isolate only via extraction and column chromatography.

  • Temperature Limit: Do not heat above 40°C. Remove solvents under reduced pressure at ambient temperature.

Q: My product yield is consistently lower than expected. Where is it going?

A: It is likely hydrolyzing during your aqueous workup. Alkyl mesylates are excellent leaving groups, which makes them susceptible to nucleophilic attack by water (hydrolysis), regenerating the starting alcohol (2-azidoethanol) and methanesulfonic acid (MsOH).

Troubleshooting Checklist:

Parameter Recommendation Reason
Workup Temp 0°C - 4°C Hydrolysis rates increase exponentially with temperature.
pH Control Neutral to Slightly Acidic Base catalyzes sulfonate hydrolysis. Avoid prolonged exposure to strong basic washes (e.g., NaOH). Use sat. NaHCO3 only for brief neutralization.

| Time | < 15 Minutes | Minimize the time the organic phase is in contact with the aqueous phase. |

Module 2: Synthesis & Impurity Management

Q: How do I minimize the formation of the "dimer" impurity?

A: Control the stoichiometry of the mesyl chloride (MsCl). In the synthesis of 2-AEMS from 2-azidoethanol, a common side reaction is the substitution of the newly formed mesylate by a remaining molecule of 2-azidoethanol (acting as a nucleophile), forming the ether dimer.

Optimized Protocol Steps:

  • Solvent: Use anhydrous Dichloromethane (DCM).

  • Base: Use Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Addition: Add MsCl (1.2 equiv) dropwise to the alcohol (1.0 equiv) at 0°C .

  • Quench: Quench strictly at 0°C with ice water.

SynthesisPathways Start 2-Azidoethanol Product 2-AEMS (Target) Start->Product + MsCl / Et3N (DCM, 0°C) Dimer Ether Dimer (Impurity) Start->Dimer + Product (Excess Alcohol) MsCl MsCl Hydrolysis Hydrolysis (Reverts to Alcohol) Product->Hydrolysis + H2O / Heat Hydrolysis->Start

Figure 1: Reaction pathways showing the target synthesis and the two primary degradation/impurity routes (Hydrolysis and Dimerization).

Module 3: Purification & Visualization (The "Invisible" Spot)

Q: I cannot see the product on TLC using UV (254 nm). How do I pool my fractions?

A: 2-AEMS lacks a chromophore; use specific chemical stains. The molecule has no aromatic rings or conjugated systems, rendering it invisible under standard UV visualization.

Recommended Staining Protocols:

Stain MethodVisibilityMechanismProcedure
Iodine (

) Chamber
Moderate Physical adsorptionPlace TLC plate in a jar with silica/iodine crystals.[1] Product appears as a brown spot.[2] Reversible (spot fades).
Phosphomolybdic Acid (PMA) High OxidationDip plate in 10% PMA in ethanol. Heat with a heat gun until blue/green spots appear on a light background.
KMnO4 (Basic) High OxidationDip in KMnO4 solution. Heat gently. Yellow spots on purple background.[2][3] (Note: Stains the alcohol impurity very strongly).
PPh3 + Ninhydrin Specific Azide Reduction1. Dip in triphenylphosphine (

) solution (10% in DCM).2. Heat (reduces azide to amine).3. Dip in Ninhydrin.4. Heat. Spot turns purple/red.[3]
Q: What is the best mobile phase for Flash Chromatography?

A: Hexanes/Ethyl Acetate (EtOAc) or DCM/MeOH.

  • Standard System: 10% to 40% EtOAc in Hexanes.

    • Note: The mesylate is relatively polar. It will elute after any unreacted MsCl but before the unreacted 2-azidoethanol (which is very polar due to the -OH group).

  • Alternative: 100% DCM

    
     5% MeOH in DCM (if the product is stuck).
    

Purification Decision Tree:

PurificationLogic Start Crude Mixture (Post-Workup) TLC Run TLC (Hex:EtOAc 7:3) Start->TLC CheckUV Visible under UV? TLC->CheckUV Stain Stain with Iodine or PMA CheckUV->Stain No (Expected) Separation Flash Column CheckUV->Separation Yes (Impurity!) Stain->Separation Identify Rf Fraction1 Fraction1 Separation->Fraction1 High Rf (MsCl residues) Fraction2 Fraction2 Separation->Fraction2 Mid Rf (2-AEMS Product) Fraction3 Fraction3 Separation->Fraction3 Low Rf (2-Azidoethanol) Evaporate Evaporate Fraction2->Evaporate < 40°C No Distillation!

Figure 2: Purification workflow emphasizing the non-UV nature of the product and separation order.

Module 4: Storage & Handling

Q: How should I store the purified 2-AEMS?

A: -20°C, Desiccated, Protected from Light.

  • Hydrolysis Risk: Even trace moisture in the air can hydrolyze the mesylate over time. Store under Argon or Nitrogen.

  • Thermal Risk: Store in a freezer to prevent slow thermal decomposition.

Q: The product turned yellow/orange upon storage. Is it still good?

A: Likely degrading. Color change usually indicates the liberation of methanesulfonic acid (MsOH) or the formation of azo-degradation products.

  • Check NMR: Look for the characteristic shift of the methylene protons next to the mesylate (approx. 4.3-4.4 ppm in

    
    ). If you see a triplet shifting upfield (towards 3.8 ppm), it has hydrolyzed back to the alcohol.
    
  • Repurification: If degradation is <10%, filter through a short plug of silica gel to remove the acidic impurities.

References

  • Bräse, S., et al. (2005). "Organic Azides: An Explosion of Diversity." Angewandte Chemie International Edition, 44(33), 5188-5240.

    • Cited for: Safety rules regarding C/N ratios and explosion hazards of organic azides.
  • Crossland, R. K., & Servis, K. L. (1970). "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 35(9), 3195-3196.

    • Cited for: Standard mesyl
  • Andersen, J., et al. (2005). "2-Azidoethyl methanesulfonate." Organic Syntheses, Coll. Vol. 12. Cited for: General handling of small alkyl azides.
  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Explosive and Pyrophoric Hazards."

    • Cited for: General laboratory safety standards for reactive compounds.

Sources

Technical Support Center: Optimizing Stoichiometry for Amine-Reactive Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for protein labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing stoichiometry for efficient protein labeling using amine-reactive chemistry, such as N-hydroxysuccinimide (NHS) esters. Here, you will find troubleshooting guidance and frequently asked questions in a direct Q&A format to address common issues encountered during bioconjugation experiments.

Troubleshooting Guide

This section addresses specific problems that can arise during protein labeling. Each question outlines a common issue, explores its probable causes, and provides a step-by-step methodology for resolution.

Q1: My labeling efficiency is critically low. What are the common causes and how can I fix this?

A1: Low labeling efficiency, resulting in a low Degree of Labeling (DOL), is one of the most frequent challenges.[1] This issue typically stems from suboptimal reaction conditions or reagent quality.

Probable Causes & Solutions:

  • Incorrect Buffer Composition: The presence of primary amines in your buffer is a primary culprit. Substances like Tris (tris(hydroxymethyl)aminomethane), glycine, or ammonium salts directly compete with your protein's primary amines for the NHS ester, drastically reducing labeling efficiency.[2]

    • Solution: Always use an amine-free buffer. Recommended options include 0.1 M sodium bicarbonate (pH 8.3-8.5), 0.1 M phosphate buffer, or borate buffer.[3][4] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to labeling.[5]

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[3][4] Primary amines on proteins, such as the ε-amino group of lysine, need to be in a non-protonated state to be reactive.[6]

    • Solution: The optimal pH for NHS ester reactions is between 8.3 and 8.5.[3][4] At a lower pH, the amino groups are protonated and unreactive.[4] Conversely, at a pH higher than optimal, the hydrolysis of the NHS ester itself accelerates significantly, reducing the amount of active reagent available to react with the protein.[4][7][8] The half-life of an NHS ester can decrease to just 10 minutes at pH 8.6 and 4°C.[7][8]

  • Inactive Labeling Reagent: NHS esters are moisture-sensitive. Improper handling or storage can lead to hydrolysis, rendering the reagent inactive before it's even added to the reaction.[2]

    • Solution: Store your NHS ester reagent desiccated at -20°C.[2] Before opening, allow the vial to warm to room temperature to prevent condensation.[2] Prepare stock solutions in a high-quality anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[5][9] Avoid storing stock solutions in aqueous buffers.[10]

  • Insufficient Molar Ratio: An inadequate molar excess of the labeling reagent will naturally lead to a low DOL.[2]

    • Solution: Increase the molar ratio of the labeling reagent to the protein. A common starting point is a 10- to 20-fold molar excess of the dye.[2] However, the optimal ratio is protein-dependent and should be determined empirically.[2][11] It is often recommended to test three different molar ratios to establish the best conditions for your specific protein.[9][12]

  • Low Protein Concentration: The reaction efficiency is dependent on the concentration of the reactants.[2]

    • Solution: For optimal results, protein concentrations should be at least 2 mg/mL.[6][9] Concentrations between 5-10 mg/mL are often recommended to maximize labeling efficiency.[2][10]

Q2: My protein is precipitating after the labeling reaction. How can I diagnose and prevent this?

A2: Protein precipitation or aggregation post-labeling is a strong indicator of over-labeling.[5][13] Adding too many, often hydrophobic, dye molecules can significantly alter the protein's surface properties, leading to a loss of solubility and subsequent precipitation.[13]

Probable Causes & Solutions:

  • Excessive Dye-to-Protein Molar Ratio: This is the most common cause of over-labeling.[13]

    • Solution: Drastically reduce the molar excess of the labeling reagent in your reaction. If you started with a 20:1 ratio, try a 10:1 or 5:1 ratio.[13] For particularly sensitive proteins, even a 1:1 ratio may be necessary to maintain solubility.[13]

  • High Percentage of Organic Solvent: NHS esters are often dissolved in DMSO or DMF. Adding too large a volume of this organic solvent to your aqueous protein solution can cause denaturation and precipitation.[13]

    • Solution: The volume of the organic solvent should ideally be less than 10% of the total reaction volume.[13] Dissolve the labeling reagent in the smallest practical volume of anhydrous solvent and add it slowly to the protein solution while gently stirring.[5][9]

  • Protein Instability: The protein itself may be inherently unstable under the required reaction conditions (e.g., pH 8.5).

    • Solution: While a pH of 8.3-8.5 is optimal for the reaction rate, NHS ester couplings can still proceed at a physiological pH of ~7.4, albeit more slowly.[11] This slower reaction rate is often balanced by a slower rate of NHS ester hydrolysis, and it may be a necessary compromise for pH-sensitive proteins.[11] Alternatively, performing the reaction at 4°C instead of room temperature can sometimes improve protein stability, though it may require a longer incubation time.[13]

Troubleshooting Decision Tree

This diagram provides a logical workflow to diagnose common issues in protein labeling experiments.

G outcome What is your labeling outcome? low_dol Low Degree of Labeling (DOL) outcome->low_dol Poor Signal precipitation Protein Precipitation outcome->precipitation Sample Aggregates inconsistent Inconsistent Results outcome->inconsistent Batch-to-Batch Variability buffer_q Is your buffer amine-free (e.g., PBS, Bicarbonate)? low_dol->buffer_q ratio_q_high Is the molar excess too high (e.g., >20:1)? precipitation->ratio_q_high ph_q Is the reaction pH 8.3-8.5? buffer_q->ph_q Yes sol_buffer Solution: Use amine-free buffer like PBS or Bicarbonate. buffer_q->sol_buffer No reagent_q Was the NHS ester fresh & dissolved in anhydrous solvent? ph_q->reagent_q Yes sol_ph Solution: Adjust pH to 8.3-8.5 for optimal reactivity. ph_q->sol_ph No ratio_q_low Is the molar excess sufficient (e.g., >10:1)? reagent_q->ratio_q_low Yes sol_reagent Solution: Use fresh reagent, dissolve immediately before use. reagent_q->sol_reagent No sol_ratio_low Solution: Increase molar excess of labeling reagent. ratio_q_low->sol_ratio_low No solvent_q Is the organic solvent volume <10% of total reaction? ratio_q_high->solvent_q No sol_ratio_high Solution: Decrease molar excess of labeling reagent. ratio_q_high->sol_ratio_high Yes sol_solvent Solution: Minimize solvent volume or use a water-soluble reagent. solvent_q->sol_solvent No

Caption: A step-by-step flowchart for troubleshooting protein labeling outcomes.

Frequently Asked Questions (FAQs)

Q3: What is the ideal starting molar ratio of dye to protein?

A3: There is no single "ideal" ratio, as it is highly dependent on the protein's characteristics (size, number of available lysines) and the desired final DOL.[11] However, a general recommendation is to perform initial experiments with a range of molar excess ratios to determine the optimal condition empirically.[9][12][14]

Application / Protein TypeRecommended Starting Molar Excess (Dye:Protein)Rationale
General Antibody Labeling 10:1 to 20:1Provides a good balance for achieving a DOL of 2-10 without causing precipitation.[2][15]
Enzyme / Bioactivity-Sensitive Protein 5:1 to 10:1A lower ratio minimizes the risk of modifying critical lysine residues that could inactivate the protein.[11][13]
Small Peptides (in organic solvent) 1:1 to 3:1Peptides have fewer labeling sites, requiring a much lower ratio to achieve mono-labeling.[16]
High DOL for Detection 20:1 to 40:1For applications where maximum signal is needed and protein function is secondary, higher ratios can be explored.[14]
Q4: How do I accurately calculate the Degree of Labeling (DOL)?

A4: The DOL is the average number of dye molecules conjugated to each protein molecule.[1][17] It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: one for the protein (typically 280 nm) and one at the absorbance maximum (λmax) of the dye.[1][18]

Principle: The calculation uses the Beer-Lambert law.[18] A critical step is to correct the absorbance at 280 nm because most fluorescent dyes also absorb light at this wavelength.[18][19] This is done using a Correction Factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[19]

Step-by-Step Protocol: Calculating DOL

  • Purify the Conjugate: It is essential to completely remove all unconjugated free dye from the labeled protein.[15][19] This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.[19][20][21][22][23][24]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the dye's λmax (Adye).[18]

  • Calculate Protein Concentration:

    • First, calculate the corrected protein absorbance:

      • A_protein = A_280 - (A_dye × CF)

      • The CF value is specific to the dye and can be found in the manufacturer's documentation.[19]

    • Then, calculate the molar concentration of the protein:

      • Protein Conc. (M) = A_protein / ε_protein

      • Where εprotein is the molar extinction coefficient of your protein at 280 nm (in M-1cm-1).

  • Calculate Dye Concentration:

    • Dye Conc. (M) = A_dye / ε_dye

    • Where εdye is the molar extinction coefficient of the dye at its λmax.[18]

  • Calculate DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)[18]

An ideal DOL is often between 0.5 and 1 for applications requiring a 1:1 ratio, while for antibodies used in immunoassays, a DOL between 2 and 10 is often targeted.[1][15]

Q5: How can I efficiently remove unconjugated dye after the labeling reaction?

A5: Removing excess, unreacted dye is critical for accurate DOL determination and to prevent high background in downstream applications.[15][19] The most common and effective method is size-exclusion chromatography (gel filtration).[4]

  • Method: Use a desalting column with a resin (e.g., Sephadex G-25, BioGel P-30) appropriate for the molecular weight of your protein.[5][6] The larger, labeled protein will pass through the column in the void volume, while the smaller, free dye molecules will be retained by the porous resin, allowing for a clean separation.[23]

  • Alternative Methods: For larger volumes or as an alternative, extensive dialysis against an appropriate buffer can also be used to remove the free dye.[24]

Workflow for Amine-Reactive Protein Labeling

This diagram illustrates the key stages of a typical NHS ester labeling experiment, from preparation to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein 1. Prepare Protein (Amine-free buffer, pH 8.3-8.5) prep_reagent 2. Prepare NHS Ester (Dissolve in anhydrous DMSO/DMF) mix 3. Mix Reagents (Add ester to protein, stir gently) prep_reagent->mix incubate 4. Incubate (1-4 hours at RT or 4°C) mix->incubate quench 5. Quench (Optional) (Add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze 7. Analyze DOL (Spectrophotometry A280 / A_max) purify->analyze

Caption: Standard workflow for NHS ester-based protein labeling.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • ACS Publications. (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • Leavell, M. D., Novak, P., Behrens, C. R., Schoeniger, J. S., & Kruppa, G. H. (2004). Site-Specific, Covalent Labeling of a Protein with a Universal Tag for Quantitation and Affinity Purification. Journal of the American Society for Mass Spectrometry, 15(11), 1612–1621.
  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Joseph, S. (2005). Amine-Reactive Probes. Retrieved from [Link]

  • Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]

  • Excedr. (2022). What Is Protein Purification? Definition, Methods, & More. Retrieved from [Link]

  • Dempsey, D. R., et al. (2020). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms.
  • Western Oregon University. (n.d.). Chapter 3: Investigating Proteins. Retrieved from [Link]

  • Technology Networks. (2024). An Introduction to Protein Purification: Methods, Technologies and Applications. Retrieved from [Link]

  • Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed. Retrieved from [Link]

  • Dempsey, D. R., et al. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. Retrieved from [Link]

  • G-Biosciences. (n.d.). Non-amine IgG Elution buffers. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

  • ResearchGate. (2017). Which amine free additive can I add to protein storage buffer to avoid protein precipitation and get successful carbodiimide microsphere conjugation?. Retrieved from [Link]

  • University of Oxford. (2026). Quantitative Mapping of NHS Ester–Protein Reactivity Using Native Top-Down Mass Spectrometry. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 2-Azidoethyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions associated with scaling up reactions involving 2-Azidoethyl methanesulfonate. The following information is curated to ensure scientific integrity, drawing from established safety protocols and process development principles.

Introduction

2-Azidoethyl methanesulfonate is a valuable bifunctional reagent, incorporating both a reactive azide and a good leaving group. This combination makes it a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of complex nitrogen-containing molecules and for bioconjugation via "click chemistry"[1][2]. However, the presence of the energetic azide group and the potential for exothermic decomposition present significant challenges when scaling up reactions from the laboratory bench to pilot plant or manufacturing scale. This guide provides a structured approach to identifying and mitigating these challenges, ensuring a safe and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with 2-Azidoethyl methanesulfonate?

A1: The primary safety concerns are twofold: the inherent instability of organic azides and the potential for runaway exothermic reactions. Organic azides are energy-rich molecules that can decompose explosively when subjected to heat, shock, or friction[3][4]. When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway and explosion[5][6]. Additionally, the formation of highly toxic and explosive hydrazoic acid (HN₃) is a risk if the reaction conditions become acidic[7][8].

Q2: How can I assess the thermal stability of my 2-Azidoethyl methanesulfonate reaction?

A2: A thorough understanding of the reaction's thermal profile is critical before any scale-up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential.[9][10][11][12][13][14] DSC can be used to determine the onset temperature of decomposition for starting materials, intermediates, and the final product. Reaction calorimetry provides real-time data on the heat evolved during the reaction, allowing for the calculation of the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and the time to maximum rate under adiabatic conditions (TMRad). This data is crucial for designing adequate cooling capacity and emergency relief systems for the larger reactor.[15][10][16]

Q3: What are the key process parameters to control during scale-up?

A3: The most critical process parameters to control are:

  • Temperature: Strict temperature control is paramount to prevent thermal decomposition. The reaction temperature should be maintained well below the onset of decomposition determined by DSC.

  • Reagent Addition Rate: For exothermic reactions, the addition of one reagent to another should be controlled to match the reactor's cooling capacity. A semi-batch process, where one reagent is added slowly, is often preferred for scale-up.[3][5]

  • Mixing: Inefficient mixing in large reactors can lead to localized hot spots and concentration gradients, increasing the risk of side reactions and runaway conditions. The agitation system must be designed to ensure homogeneity throughout the reaction mass.[17]

  • pH: Maintaining a neutral or slightly basic pH is crucial to avoid the formation of volatile and explosive hydrazoic acid.[7][18]

Q4: What are the common impurities I should expect, and how can I control them?

A4: Potential impurities can arise from the starting materials or side reactions. Given the use of a methanesulfonate precursor, there is a potential for the formation of genotoxic impurities (GTIs), such as alkyl methanesulfonates, if alcohols are present as solvents or impurities.[19][20][21][22] It is crucial to use high-purity starting materials and solvents. Side reactions could include the formation of byproducts from the decomposition of the azide. Analytical methods such as GC-MS or LC-MS/MS should be developed and validated to detect and quantify these potential impurities.[19][22]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of 2-Azidoethyl methanesulfonate reactions.

Issue Potential Cause Recommended Solution
Low or Inconsistent Yield Incomplete Reaction: Poor mixing or insufficient reaction time at the larger scale.- Optimize the agitator design and speed to ensure homogeneity. - Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time.
Product Decomposition: Excursions in temperature leading to degradation of the azide.- Implement a robust temperature control system with alarms for deviations. - Utilize reaction calorimetry data to ensure the cooling capacity is sufficient for the scale.[9][10][11]
Side Reactions: Formation of byproducts due to localized high concentrations of reagents.- Control the addition rate of the limiting reagent to maintain a low concentration in the reactor. - Ensure efficient mixing to quickly disperse added reagents.
Formation of Unknown Impurities Starting Material Impurities: Contaminants in the starting materials reacting to form new compounds.- Qualify all raw materials with appropriate analytical methods (e.g., NMR, GC-MS, HPLC) to ensure they meet the required purity specifications.
Reaction with Solvent: The azide or other reactive species may react with the solvent at elevated temperatures.- Select a solvent that is inert under the reaction conditions. - Conduct solvent screening studies at the lab scale to identify any potential reactivity.
Air/Moisture Sensitivity: Reaction with atmospheric oxygen or moisture.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents.
Difficulty with Product Isolation/Purification Product is a Polar Liquid: 2-Azidoethyl methanesulfonate is expected to be a polar liquid, which can be challenging to isolate from aqueous work-ups and purify by standard chromatography.[23][24][25][26]- Work-up: Consider extraction with a suitable organic solvent. If emulsions form, the addition of brine may help. A solvent swap may be necessary if the reaction solvent is water-miscible. - Purification: Flash chromatography on silica gel may be challenging due to the polarity. Reverse-phase chromatography or the use of a more polar stationary phase (e.g., alumina) could be viable alternatives. Avoid distillation for purification due to the thermal sensitivity of the azide.[27]
Safety Incidents (e.g., Pressure Buildup, Exotherm) Inadequate Cooling: The heat generated by the reaction exceeds the cooling capacity of the reactor.- IMMEDIATE ACTION: Stop reagent addition and apply maximum cooling. If necessary, initiate the emergency quench procedure. - PREVENTION: Re-evaluate the reaction calorimetry data and ensure the scale-up calculations for heat transfer are correct. Consider reducing the batch size or slowing down the reagent addition rate.[15][10][16]
Accumulation of Unreacted Reagents: The reaction rate is slower than the addition rate, leading to a buildup of reactive material.- Ensure the reaction temperature is high enough to initiate the reaction upon addition. - Control the addition rate to be slower than the reaction rate. In-process monitoring can help track reagent consumption.
Contamination: A contaminant is catalyzing a decomposition reaction.- Thoroughly clean the reactor before use to remove any residues from previous batches. - Ensure all raw materials are free from catalytic impurities.

Experimental Protocols

Reaction Calorimetry for Safety Assessment

Objective: To determine the thermal hazards associated with the synthesis of 2-Azidoethyl methanesulfonate.

Methodology:

  • Sample Preparation: Prepare a reaction mixture representative of the intended large-scale process in the reaction calorimeter.

  • Isothermal Heat Flow Calorimetry:

    • Set the reaction temperature to the desired process temperature.

    • Add the limiting reagent at a controlled rate, simulating the planned addition profile for the large-scale reaction.

    • Monitor the heat flow from the reaction in real-time.

  • Adiabatic Calorimetry:

    • After the addition is complete, or at a point of interest, switch the calorimeter to adiabatic mode to simulate a cooling failure.

    • Monitor the temperature and pressure rise over time to determine the MTSR and TMRad.

  • Data Analysis:

    • Calculate the total heat of reaction (ΔHrxn).

    • Determine the maximum achievable temperature in a runaway scenario.

    • Use the data to design the necessary safety measures for the scaled-up process.

In-Process Control (IPC) Method Development (HPLC)

Objective: To develop an HPLC method to monitor the consumption of starting materials and the formation of 2-Azidoethyl methanesulfonate.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Screening:

    • Begin with a gradient of water and acetonitrile or methanol.

    • If retention is poor, consider adding a buffer (e.g., ammonium formate) to the mobile phase.

  • Detection: Use a UV detector at a wavelength where the starting materials and product have absorbance.

  • Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.[28][29][30][31][32]

  • IPC Implementation: During the scale-up reaction, take samples at regular intervals, quench them appropriately, and analyze them using the validated HPLC method to track the reaction progress.

Visualizations

Logical Flow for Troubleshooting Low Yield

Safety_Hierarchy Elimination Elimination (e.g., find alternative synthesis route) Substitution Substitution (e.g., use a less hazardous azide source) Engineering Engineering Controls (e.g., robust cooling, containment, relief systems) Administrative Administrative Controls (e.g., SOPs, training) PPE Personal Protective Equipment (e.g., blast shield, flame-retardant lab coat)

Caption: Hierarchy of controls for managing azide-related hazards.

References

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved from [Link]

  • Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal. Retrieved from [Link]

  • A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. (1998). Organic Process Research & Development. Retrieved from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Symposium Series. Retrieved from [Link]

  • Analysis of Potential Genotoxic Impurities (PGI) in Active Pharmaceutical Ingredients (API) by GCMS/MS. (2016). ASMS 2016 MP 171. Retrieved from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2015, August 10). ResearchGate. Retrieved from [Link]

  • Practical approach to prediction and prevention of runaway reactions. (2022). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Why reactions run away. (n.d.). IChemE. Retrieved from [Link]

  • Process Safety and Scale-up. (n.d.). H.E.L Group. Retrieved from [Link]

  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (n.d.). WIKA blog. Retrieved from [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (2009). Organic Process Research & Development. Retrieved from [Link]

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.). Retrieved from [Link]

  • Azides - Safe Work Procedure. (2022, May 18). University of Victoria. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Control Thermal Runaway and Chemical Reaction Hazards. (n.d.). TÜV SÜD PSB. Retrieved from [Link]

  • Determination of genotoxic impurities of alkyl methanesulfonates in methanesulfonic acid by gas chromatography–mass spectrometry. (2020). Journal of China Pharmaceutical University. Retrieved from [Link]

  • Working with Potentially Explosive Chemicals/Reactions. (2025, April). University of Auckland. Retrieved from [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Scale-up of Azide Chemistry: A Case Study. (2018, August 6). ResearchGate. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. (2022, September 2). ACS Chemical Health & Safety. Retrieved from [Link]

  • Scale-up of Diazonium Salts and Azides in a Three-step Continuous Flow Sequence. (2022, April 13). Organic Process Research & Development. Retrieved from [Link]

  • Method for detecting mesylate genotoxic impurities in gemcitabine hydrochloride by GC-MS/MS (gas chromatography-Mass spectrometer/Mass spectrometer) method. (n.d.). Google Patents.
  • Continuous flow azide formation: Optimization and scale-up. (2011, August 6). ResearchGate. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]

  • Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2020, August 10). ResearchGate. Retrieved from [Link]

  • Azide Synthesis Explosion. (2017, November 1). Retrieved from [Link]

  • Comparison of different calorimetry methodologies using Simular reaction calorimeter. (2024, March 13). H.E.L Group. Retrieved from [Link]

  • Information on the Reaction Calorimetry application. (n.d.). Syrris. Retrieved from [Link]

  • Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds?. (2020, April 25). Quora. Retrieved from [Link]

  • Continuous flow azide formation. (n.d.). CORE. Retrieved from [Link]

  • REACTION CALORIMETRY IN MICROREACTORS: FAST REACTION SCREENING AND PROCESS DESIGN. (n.d.). Retrieved from [Link]

  • Scale-up of Azide Chemistry: A Case Study. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • An Introduction to Reaction Calorimetry. (2018, December 10). Syrris. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Continuous flow azide formation. (n.d.). Radboud Repository. Retrieved from [Link]

  • Dangers of: Azide Reactions, Large Scale Reactions. (n.d.). Health, Safety & Risk Management. Retrieved from [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. (n.d.). RSC Publishing. Retrieved from [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Retrieved from [Link]

  • A review article on analytical method validation. (n.d.). Jetir.Org. Retrieved from [Link]

  • Analytical Method Development and Validation: A Concise Review. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. (n.d.). Ashdin Publishing. Retrieved from [Link]

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. (n.d.). PMC. Retrieved from [Link]

  • Azides in the Synthesis of Various Heterocycles. (2022, June 9). PMC. Retrieved from [Link]

  • Validation of Analytical Methods. (2016, August 6). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Click Chemistry Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Click Chemistry Kinetic Optimization Center. Our goal is to transition your experimental design from "trial-and-error" to "mechanistically driven." In click chemistry—specifically CuAAC, SPAAC, and IEDDA—the solvent is not merely a passive medium; it is an active kinetic modulator that influences transition state stabilization, catalyst life-cycle, and reactant availability.

Module 1: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)

Core Issue: Balancing the "On-Water" kinetic acceleration with reactant solubility and catalyst stability.

The Kinetic Paradox

Water is kinetically superior for CuAAC due to the hydrophobic effect and favorable proton transfer steps, often accelerating rates by 10–100x compared to pure organic solvents. However, pure water often precipitates organic azides/alkynes, halting the reaction due to phase separation rather than intrinsic kinetics.

Troubleshooting Workflow
Scenario A: "My reaction is sluggish in pure organic solvents (DMSO, DMF, MeCN)."
  • Diagnosis: In aprotic polar solvents, the copper(I) acetylide intermediate is less reactive, and the lack of proton donors can slow the final protonolysis step.

  • Solution: Introduce a proton source or switch to a mixed aqueous system.

  • Protocol: Switch to the Sharpless Standard (tBuOH/Water) .

    • Why: tert-Butanol is water-miscible but bulky. It solubilizes organic reactants while preserving the aqueous "structure" that accelerates the reaction. It also does not coordinate strongly to Cu(I), unlike MeCN or DMSO, leaving the catalyst open for business.

    • Recommended Ratio: 1:1 or 2:1 Water:tBuOH.

Scenario B: "My reactants precipitate when I add the aqueous catalyst mix."
  • Diagnosis: The "On-Water" effect only works if there is enough surface area. Macroscopic clumps prevent reaction.

  • Solution: Optimize the Ligand-Solvent Pairing.

    • If using TBTA: You must use significant organic co-solvent (DMSO or tBuOH). TBTA is poorly water-soluble.

    • If using THPTA: You can run in 95–100% water. THPTA is highly water-soluble and prevents Cu(I) disproportionation in aqueous media.

Data: Solvent Impact on CuAAC Rate ( )

Relative rates normalized to Acetonitrile (MeCN).

Solvent SystemRelative RateMechanism of ActionRecommended For
Water (buffered) ~100xHydrophobic acceleration; Transition State (TS) stabilizationWater-soluble biomolecules (DNA/Proteins)
tBuOH / Water (1:1) ~50xBalanced solubility + aqueous accelerationStandard small molecule synthesis
DMSO / Water (9:1) ~10xSolvation of hydrophobic reactantsLipophilic azides/alkynes
MeCN (Acetonitrile) 1x (Baseline)Competes with alkyne for Cu(I) binding (inhibitory)anhydrous synthesis

Module 2: Bio-Orthogonal Kinetics (IEDDA & SPAAC)

Core Issue: Kinetic requirements differ vastly between Strain-Promoted (SPAAC) and Inverse Electron Demand Diels-Alder (IEDDA) reactions.[1][2][3]

IEDDA (Tetrazine + TCO)

The Golden Rule: Water is the Accelerator.

  • Mechanism: The IEDDA reaction has a negative volume of activation. The hydrophobic effect forces the greasy TCO and Tetrazine together to minimize solvent disruption. Furthermore, hydrogen bonding between water and the tetrazine nitrogens lowers the LUMO energy, narrowing the HOMO-LUMO gap.

  • Troubleshooting:

    • Issue: "Reaction is too slow in Methanol or DMSO."

    • Fix: Add water.[2][3][4][5][6][7] Even 10-20% water can significantly boost the rate constant (

      
      ).
      
    • Metric:

      
       in Water (
      
      
      
      )
      
      
      
      
      in MeOH (
      
      
      )
      
      
      
      
      in Toluene.
SPAAC (DBCO/BCN + Azide)

The Golden Rule: Solubility dictates success, not just


. 
  • Mechanism: SPAAC is less sensitive to solvent polarity than IEDDA. However, cyclooctynes (like DBCO) are extremely hydrophobic.

  • Troubleshooting:

    • Issue: "Low conjugation yield in aqueous buffer."

    • Root Cause:[2][4][5][8][9] Aggregation. The DBCO moiety forms micelle-like aggregates in water, burying the reactive alkyne.

    • Fix: Use a co-solvent (PEG, DMSO, or Ethanol) to disrupt aggregation. While water theoretically stabilizes the dipolar transition state, the effective concentration is zero if the reactant is aggregated.

Module 3: Decision Logic & Visualization

Workflow 1: CuAAC Solvent & Ligand Selection

This logic tree ensures you select the correct solvent system based on your reactants' hydrophobicity and the required reaction speed.

CuAAC_Solvent_Selection Start Start: Select Reactants SolubilityCheck Are reactants water soluble? Start->SolubilityCheck Yes_Soluble Yes (e.g., DNA, Protein) SolubilityCheck->Yes_Soluble No_Soluble No (Lipophilic Small Molecules) SolubilityCheck->No_Soluble Ligand_THPTA Ligand: THPTA (or BTTAA) Solvent: PBS or Water Yes_Soluble->Ligand_THPTA Solvent_Choice Select Solvent System No_Soluble->Solvent_Choice System_A System A: tBuOH / Water (1:1) (The 'Sharpless' Standard) Solvent_Choice->System_A Moderate Solubility System_B System B: DMSO / Water (9:1) (For very greasy molecules) Solvent_Choice->System_B Low Solubility Ligand_TBTA Ligand: TBTA (Requires organic co-solvent) System_A->Ligand_TBTA System_B->Ligand_TBTA

Caption: Decision matrix for optimizing CuAAC conditions. Note that THPTA is preferred for aqueous systems to prevent catalyst precipitation.

Module 4: Standardized Protocols

Protocol A: The "Sharpless" Standard (High Efficiency CuAAC)

Best for: Small molecule synthesis where one or both partners are not fully water-soluble.

  • Solvent Prep: Prepare a 1:1 mixture of tert-butanol (tBuOH) and Water.

  • Reactants: Dissolve Azide and Alkyne in the solvent mix (Final conc: 0.1 – 0.2 M).

  • Catalyst Stock:

    • Prepare 0.1 M CuSO

      
       in water.[5]
      
    • Prepare 0.2 M Sodium Ascorbate (fresh) in water.

  • Initiation:

    • Add CuSO

      
       (1 mol%).[5]
      
    • Add Sodium Ascorbate (5 mol%).

    • Crucial Step: If the copper precipitates or turns dark immediately, add TBTA ligand (1 mol%, pre-dissolved in DMSO/tBuOH) to stabilize the Cu(I).

  • Reaction: Stir vigorously. The tBuOH/Water mix allows phase transfer without total precipitation.

Protocol B: The "Bio-Rapid" IEDDA (Tetrazine Ligation)

Best for: In vivo labeling or low-concentration protein conjugation.

  • Solvent: PBS (pH 7.4) or Water.[2][3][4][5][8][9][10] Avoid DMSO if possible, as it slows the reaction relative to water.

  • Reactants:

    • TCO-labeled Protein (10

      
      M).
      
    • Tetrazine-Probe (50

      
      M, 5 equivalents).
      
  • Execution: Mix gently.

  • Kinetics Check: Reaction should be complete in <5 minutes. If using a fluorogenic tetrazine, monitor fluorescence increase at 520 nm.

    • Note: If you must use a co-solvent for the probe, use Methanol (MeOH) rather than DMSO or DMF, as MeOH interferes less with the water-acceleration effect.

Module 5: Frequently Asked Questions (FAQs)

Q: Why does my CuAAC reaction turn yellow/brown and stop? A: This indicates the oxidation of Cu(I) to Cu(II) or the formation of copper oxides.

  • The Fix: You likely have insufficient ligand or too much oxygen.

    • Degas your solvents (bubble

      
      ).
      
    • Increase the Sodium Ascorbate concentration (up to 10 eq).

    • Switch to THPTA or BTTAA ligands, which protect Cu(I) from oxidation better than TBTA in aqueous environments.[4][8]

Q: Can I use Acetone or THF for CuAAC? A: You can, but they are suboptimal.

  • Reason: These solvents coordinate to Cu(I), competing with the alkyne. This raises the activation energy. If you must use them for solubility, ensure you use a strong chelating ligand (like TBTA) to out-compete the solvent.

Q: My IEDDA reaction works in the test tube (water) but fails in fixed cells (mounting media). Why? A: Mounting media often contains high concentrations of glycerol or organic hardeners, which reduces the water content.

  • The Fix: Perform the click reaction in PBS before adding the mounting medium. The "On-Water" acceleration is lost once the environment becomes lipophilic.

References

  • Rostovtsev, V. V., et al. (2002).[11] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. Link

  • Darko, A., et al. (2014). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications.[2][3][12] Pharmaceuticals. Link

Sources

Validation & Comparative

2-Azidoethyl methanesulfonate vs. tosyl azide in diazo transfer reactions

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Methanesulfonyl Azide (Mesyl Azide) vs. Tosyl Azide [1][2][3]

Executive Summary & Nomenclature Clarification

Critical Nomenclature Correction

The specific chemical requested, 2-Azidoethyl methanesulfonate (


), is not  a diazo transfer reagent. It is an alkylating agent used to introduce ethyl-azide linkers via nucleophilic substitution (S_N2), typically in bioconjugation or "Click" chemistry applications.

In the context of diazo transfer reactions (the conversion of activated methylenes to diazo compounds), the chemically relevant comparison is between Methanesulfonyl Azide (Mesyl Azide, MsN


)  and p-Toluenesulfonyl Azide (Tosyl Azide, TsN

)
.[3]

This guide proceeds with the comparison of MsN


 vs. TsN

, as this represents the functional trade-off between purification efficiency and reagent stability in diazo synthesis.
The Core Trade-Off
  • Tosyl Azide (TsN

    
    ):  The historical standard.[2] It is crystalline/oily, relatively stable, and commercially available. However, its sulfonamide byproduct (
    
    
    
    ) is difficult to remove, often requiring chromatography.
  • Mesyl Azide (MsN

    
    ):  The atom-economic alternative.[1] It allows for superior purification because its byproduct (
    
    
    
    ) is water-soluble.[3] However, it possesses a higher nitrogen-to-carbon ratio, making it more shock-sensitive and hazardous if isolated.

Technical Profile & Mechanism

The Regitz diazo transfer involves the attack of an enolate (generated by a base) onto the terminal nitrogen of the sulfonyl azide. The sulfonyl group acts as an electron sink, allowing the transfer of the


 unit.
Mechanism Visualization (Regitz Transfer)

DiazoTransferMechanism Substrate Activated Methylene (R-CH2-R') Enolate Enolate Intermediate Substrate->Enolate Deprotonation Base Base (e.g., DBU, Et3N) Base->Enolate Adduct Triazene Intermediate Enolate->Adduct Nucleophilic Attack Reagent Sulfonyl Azide (TsN3 or MsN3) Reagent->Adduct Product Diazo Compound (R-C(=N2)-R') Adduct->Product Fragmentation Byproduct Sulfonamide Byproduct (TsNH2 or MsNH2) Adduct->Byproduct Proton Transfer

Figure 1: General mechanism of the Regitz diazo transfer. The choice of reagent determines the nature of the 'Sulfonamide Byproduct' node, which dictates downstream processing.

Comparative Performance Analysis

The following data synthesizes performance metrics from standard organic synthesis literature (e.g., Organic Syntheses, J. Org. Chem.).[1][3][4][5][6][7][8][9][10][11][12]

FeatureTosyl Azide (TsNngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Methanesulfonyl Azide (MsN

)
CAS Number 941-55-91516-70-7
Molecular Weight 197.21 g/mol 121.12 g/mol
Physical State Oily liquid or low-melting solid (

C)
Liquid
Atom Economy Poor (Large leaving group)Excellent (Small leaving group)
Byproduct Solubility Low water solubility.

often precipitates or co-elutes with product.
High water solubility.

is easily removed by washing with dilute NaOH/H

O.
Explosivity Moderate.

C. Stable at RT.
High. Higher energy density. Shock sensitive.[3][7][8] Best generated in situ.
Purification Load High (Filtration/Chromatography often required).Low (Extraction usually sufficient).
Reactivity High. Standard for most substrates.High. Comparable to TsN

.
The "Purification Trap"

The primary reason researchers switch from TsN


 to MsN

is purification.
  • Scenario: You are synthesizing a polar diazo compound.

  • With TsN

    
    :  The byproduct 
    
    
    
    is also polar. Separation requires difficult flash chromatography, often resulting in yield loss or impure product.
  • With MsN

    
    :  You quench the reaction with dilute NaOH. The 
    
    
    
    byproduct dissolves in the aqueous phase.[1][3] The organic layer contains near-pure diazo product.

Experimental Protocols

Safety Pre-requisite

WARNING: Both reagents are energetic.[3][13] All reactions must be performed behind a blast shield. Avoid using metal spatulas or ground glass joints with isolated azides.

Protocol A: Standard Diazo Transfer with Tosyl Azide

Best for: Lipophilic diazo products where chromatography is easy.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reagents: Add activated methylene substrate (1.0 equiv) and dry Acetonitrile (0.5 M).

  • Base: Add DBU (1.2 equiv) or Triethylamine (1.5 equiv) at 0°C. Stir for 15 min.

  • Addition: Add Tosyl Azide (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 2–12 hours (monitor by TLC).

  • Workup:

    • Dilute with diethyl ether.

    • Wash with 10% citric acid (to remove base).

    • Crucial Step: Wash with 5% NaOH. (Note: This removes some TsNH

      
      , but often not all due to its lipophilicity).
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Flash chromatography is almost always required to separate residual

    
    .
    
Protocol B: "Easy-Clean" Transfer with Mesyl Azide

Best for: Polar products, large-scale reactions, or avoiding chromatography.

  • In-Situ Generation (Recommended for Safety):

    • To a solution of Sodium Azide (NaN

      
      , 1.2 equiv) in Acetonitrile/Acetone, add Methanesulfonyl Chloride (MsCl)  (1.0 equiv) dropwise at 0°C.
      
    • Stir 2 hours. Filter off NaCl salts (optional, or use crude solution).

  • Transfer Reaction:

    • Add the activated methylene substrate (0.8 equiv relative to azide) and base (DBU/TEA) to the MsN

      
       solution.
      
  • Workup (The Advantage):

    • Dilute with Ethyl Acetate.

    • Extraction: Wash vigorously with 10% NaOH (aq) .

    • Mechanism:[1][2][7]

      
       is highly soluble in basic water (
      
      
      
      ). It partitions quantitatively into the aqueous phase.
    • Wash with brine, dry, and concentrate.

  • Result: Often yields analytically pure diazo compound without column chromatography.

Decision Matrix

Use this logic flow to select the correct reagent for your campaign.

ReagentSelection Start Start: Select Reagent Q1 Is the product highly polar? Start->Q1 Q2 Is chromatography acceptable? Q1->Q2 No (Lipophilic) Q3 Do you have safety clearance for in-situ azide generation? Q1->Q3 Yes (Polar) Result_TsN3 Use Tosyl Azide (TsN3) (Standard, Shelf-stable) Q2->Result_TsN3 Yes Result_MsN3 Use Mesyl Azide (MsN3) (Easy Workup, High Atom Econ) Q2->Result_MsN3 No (Avoid Column) Q3->Result_MsN3 Yes Result_Safe Consider p-ABSA or Imidazole-1-sulfonyl Azide Q3->Result_Safe No (Safety First)

Figure 2: Decision matrix for selecting diazo transfer reagents. While TsN3 is standard, MsN3 is preferred when purification is the bottleneck.

References

  • BenchChem. (2025).[3] A Comparative Guide to Methanesulfonyl Azide and Tosyl Azide in Diazo Transfer Reactions. Retrieved from

  • Organic Syntheses. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Org. Synth. 2022, 99, 234-250. Retrieved from

  • University College Cork. (2019). Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide. Retrieved from

  • American Chemical Society. (2021). Generation of Tosyl Azide in Continuous Flow. ACS Omega. Retrieved from

  • Wikipedia. (n.d.). Tosyl Azide Properties and Safety. Retrieved from

Sources

Comparative Guide: Spectroscopic Analysis of 2-Azidoethyl Methanesulfonate-Protein Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 2-Azidoethyl methanesulfonate (AEMS) as a minimalist, bio-orthogonal linker for protein conjugation, specifically targeting cysteine residues. Unlike bulky maleimide-based alternatives, AEMS introduces a compact ethyl-azide motif (-CH2CH2N3) via nucleophilic substitution (


).

This guide is designed for application scientists requiring a stable, low-footprint azide handle for subsequent Click Chemistry (CuAAC or SPAAC). We compare AEMS directly against industry-standard Maleimide-Azides, detailing the spectroscopic validation required to confirm conjugation when the label itself is "spectroscopically silent" in the visible spectrum.

Part 1: The Chemistry of AEMS vs. Alternatives

Mechanism of Action

AEMS functions as an alkylating agent. The methanesulfonate (mesylate) group acts as a leaving group, allowing the sulfhydryl group of a cysteine residue to displace it.

  • Reaction Type: Nucleophilic Substitution (

    
    ).
    
  • Selectivity: High for Cysteine (Thiol) at pH 7.5–8.5. (Note: Lysine amines can react at pH > 9.0, but thiols are kinetically favored).

  • Stability: The resulting thioether bond is chemically stable, unlike the thiosuccinimide ring formed by maleimides, which is susceptible to hydrolysis or retro-Michael exchange.

Comparative Landscape

The choice between AEMS and Maleimide-Azide reagents depends on the structural tolerance of the target protein.

Feature2-Azidoethyl Methanesulfonate (AEMS) Maleimide-Azide (Standard) NHS-Azide
Target Residue Cysteine (-SH)Cysteine (-SH)Lysine (-NH2)
Reaction Type Alkylation (

)
Michael AdditionAcylation
Linker Size Ultra-Compact (+69 Da)Bulky (>200 Da)Variable
Bond Stability High (Thioether)Moderate (Ring opening issues)High (Amide)
Kinetics Slow (Requires higher conc./time)FastFast
Reversibility IrreversibleReversible (Retro-Michael)Irreversible
Linkage Error Minimal structural perturbationPotential steric hindranceHigh heterogeneity

Part 2: Spectroscopic Methodologies

Because AEMS does not contain a chromophore and the mass shift is small, standard UV-Vis quantification (A280) is insufficient for validating conjugation efficiency. A multi-modal spectroscopic approach is required.

FT-IR Spectroscopy (The "Smoking Gun")

The azide group (


) has a distinct asymmetric stretching vibration that is bio-orthogonal (no natural protein signal in this region).
  • Target Frequency:

    
    .
    
  • Protocol:

    • Concentrate protein to >5 mg/mL.

    • Buffer exchange into

      
       or dry film (to remove water background, though modern ATR-FTIR can handle aqueous buffers if background subtraction is precise).
      
    • Validation: Appearance of a sharp peak at ~2100 cm⁻¹ confirms the presence of the azide.

Mass Spectrometry (ESI-TOF / MALDI)

MS provides the definitive confirmation of covalent modification.

  • Theoretical Mass Shift (

    
    ): 
    
    • Formula Added:

      
       (Ethyl azide group).
      
    • Formula Lost:

      
       (from Cysteine -SH).
      
    • Calculation:

      • Mass of

        
        .
        
      • Mass of

        
        .
        
      • Net Shift: +69.06 Da per conjugated cysteine.

  • Interpretation: Look for the +69 Da peak shift in the deconvoluted mass spectrum. Incomplete labeling will show a doublet (Native vs. +69 Da).

Fluorescence (Post-Click Validation)

Since AEMS is non-fluorescent, fluorescence spectroscopy is only applicable after reacting the azide-protein with a fluorescent alkyne (e.g., DBCO-Cy5). This serves as a functional assay to prove the azide is accessible.

Part 3: Experimental Protocols

Critical Pre-Requisite: The "TCEP Trap"

WARNING: Phosphine-based reducing agents (TCEP) can reduce azides to amines via the Staudinger reaction.

  • Rule: You cannot have TCEP present during the incubation with AEMS if you want to preserve the azide.

  • Workflow: Reduce Disulfides

    
    Desalt (Remove Reductant) 
    
    
    
    Label with AEMS.
Step-by-Step Labeling Workflow
Materials
  • Protein: 50–100

    
    M in PBS (pH 7.4).
    
  • Reagent: 2-Azidoethyl methanesulfonate (dissolved in DMSO, 100 mM stock).

  • Reductant: TCEP-HCl.

  • Desalting Column: Zeba Spin or PD-10.

Protocol
  • Reduction: Incubate protein with 10-fold molar excess of TCEP for 30 min at RT to reduce disulfide bonds.

  • Purification 1 (CRITICAL): Pass the protein through a desalting column equilibrated with degassed PBS (pH 8.0) to completely remove TCEP .

    • Why pH 8.0? Slightly alkaline pH favors the thiolate anion (

      
      ), enhancing nucleophilicity for the substitution reaction.
      
  • Conjugation: Add AEMS (50-fold molar excess) to the protein.

    • Note: AEMS is less reactive than maleimides; high excess drives the reaction.

  • Incubation: Incubate at RT for 4–16 hours in the dark with gentle agitation.

  • Quenching/Purification 2: Pass through a second desalting column to remove unreacted AEMS and byproducts (methanesulfonic acid).

  • Storage: Store at -80°C. Thioether bonds are stable.

Part 4: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical "Desalt" step required to prevent Azide reduction by TCEP.

G cluster_0 Preparation cluster_1 The 'TCEP Trap' cluster_2 Conjugation (Sn2) P_Ox Protein-S-S-Protein Reduct Add TCEP P_Ox->Reduct P_Red Protein-SH (Reduced) Reduct->P_Red Desalt1 Desalt/Buffer Exchange (REMOVE TCEP) P_Red->Desalt1 Critical Step Reaction Incubation (pH 8.0, 4-16h) Desalt1->Reaction AEMS Add AEMS (Excess) AEMS->Reaction Final Protein-S-CH2CH2-N3 Reaction->Final

Caption: Workflow emphasizing the removal of TCEP prior to AEMS addition to prevent Staudinger reduction of the azide.

Analytical Decision Tree

D Start Labeled Protein Sample Q1 Is the Azide Intact? Start->Q1 Method1 FT-IR Spectroscopy Q1->Method1 Direct Detection Method2 ESI-MS / MALDI Q1->Method2 Quantification Method3 Click Reaction (w/ Fluorophore) Q1->Method3 Functional Assay Result1 Peak @ 2100 cm-1 Method1->Result1 Result2 Mass Shift +69 Da Method2->Result2 Result3 Fluorescence Detected Method3->Result3

Caption: Analytical decision tree for validating AEMS conjugation using IR, MS, and functional assays.

Part 5: Troubleshooting & Data Interpretation

Common Failure Modes
ObservationProbable CauseSolution
No IR Peak / No Mass Shift TCEP was present during labeling.Ensure thorough desalting before adding AEMS.[1]
Low Labeling Efficiency pH too low (Thiols protonated).Adjust reaction buffer to pH 8.0.
Precipitation AEMS solubility issue.Dissolve AEMS in DMSO first, keep final DMSO <10%.
Double Mass Shift (+138 Da) Disulfide re-oxidation or non-specific amine labeling.Maintain anaerobic conditions; ensure pH < 9.0 to avoid Lysine reaction.
Reference Data for Analysis
  • FT-IR Background: Water absorbs strongly near 2100 cm⁻¹. Use a concentrated protein sample and subtract the buffer blank carefully.

  • Ellman's Assay: Can be used as a negative control. As AEMS blocks free thiols, the Ellman's signal (absorbance at 412 nm) should decrease as conjugation proceeds.

References

  • Agard, N. J., et al. (2006). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. Link

  • Debets, M. F., et al. (2010). "Aza-dibenzocyclooctynes for fast and efficient enzyme-free PEGylation of live cells." Chemical Communications. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. (Standard reference for alkylation chemistry and maleimide vs. alkyl halide stability).
  • Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link

  • Thermo Fisher Scientific. "Click-iT® Metabolic Labeling Reagents for Proteins - Protocol." (General reference for Azide-Protein handling). Link

Sources

A Head-to-Head Comparison of Azide Linkers in Bioconjugation: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of bioconjugation, the choice of a linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a sophisticated diagnostic reagent. Among the diverse arsenal of chemical tools available, azide linkers have emerged as a cornerstone of modern bioconjugation strategies, primarily due to their central role in the highly efficient and bioorthogonal "click chemistry" reactions.

This guide provides an in-depth, head-to-head comparison of various azide linkers, moving beyond a simple catalog of options to offer a nuanced understanding of their performance characteristics, supported by experimental data and detailed protocols. As a senior application scientist, the aim is to equip you with the knowledge to make informed decisions tailored to your specific research and development needs.

The Central Role of the Azide Moiety in Bioorthogonal Chemistry

The azide functional group (-N₃) is prized in bioconjugation for its unique combination of properties. It is small, metabolically stable, and, most importantly, bioorthogonal, meaning it does not typically react with naturally occurring functional groups within biological systems. This inertness ensures that conjugation reactions are highly specific and occur only at the intended sites, a crucial factor in creating well-defined and homogeneous bioconjugates. The primary reactions involving azides in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Classes of Azide Linkers: A Comparative Overview

Azide linkers can be broadly categorized based on their structural features, which in turn dictate their physical and chemical properties. The most common distinctions are between PEGylated and non-PEGylated (alkyl) linkers, and cleavable versus non-cleavable linkers.

PEGylated vs. Non-PEGylated (Alkyl) Azide Linkers

The incorporation of a polyethylene glycol (PEG) spacer into a linker is a widely adopted strategy to enhance the physicochemical properties of bioconjugates.

PEGylated Azide Linkers: These linkers feature a PEG chain of varying length between the azide group and the point of attachment to the biomolecule.

  • Advantages:

    • Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads or proteins prone to aggregation.[1][2] This improved solubility can lead to better formulation stability and reduced manufacturing challenges.

    • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the bioconjugate, which can reduce renal clearance and prolong its circulation half-life.[1] This extended in vivo residence time can lead to increased accumulation at the target site and enhanced therapeutic efficacy.

    • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, potentially reducing its immunogenicity.

    • Steric Hindrance Mitigation: The flexible PEG spacer can provide spatial separation between the biomolecule and the conjugated payload, which can be crucial for preserving the biological activity of the protein and allowing the payload to interact effectively with its target.[3]

  • Disadvantages:

    • Potential for Polydispersity: Traditional PEGylation methods can result in a heterogeneous mixture of products with varying PEG chain lengths, which can complicate characterization and regulatory approval. However, the use of monodisperse PEG linkers can overcome this limitation.[4]

    • "PEG-Antibodies": In some cases, repeated administration of PEGylated therapeutics can lead to the generation of anti-PEG antibodies, which can accelerate clearance and reduce efficacy.

Non-PEGylated (Alkyl) Azide Linkers: These linkers consist of a simple alkyl chain of varying length.

  • Advantages:

    • Structural Simplicity: Their straightforward structure can simplify synthesis and characterization.

    • Defined Length: Alkyl chains provide a rigid and well-defined spacer length.

  • Disadvantages:

    • Hydrophobicity: Longer alkyl chains can increase the hydrophobicity of the bioconjugate, potentially leading to aggregation and poor solubility.[5]

    • Shorter Half-Life: The smaller size of these linkers generally results in a shorter circulation half-life compared to their PEGylated counterparts.

Head-to-Head Performance Comparison: PEGylated vs. Non-PEGylated Azide Linkers

FeaturePEGylated Azide LinkerNon-PEGylated (Alkyl) Azide LinkerRationale & Experimental Insight
Solubility HighLow to ModerateThe ether oxygens in the PEG backbone form hydrogen bonds with water, significantly increasing aqueous solubility. This is critical for preventing aggregation of ADCs with hydrophobic payloads.[2]
Pharmacokinetics Longer circulation half-lifeShorter circulation half-lifeThe increased hydrodynamic volume of PEGylated conjugates reduces renal filtration and clearance.[1]
Immunogenicity Generally low, but anti-PEG antibodies can be a concernGenerally lowThe flexible PEG chain can mask epitopes on the protein surface.
Aggregation ReducedIncreased risk, especially with hydrophobic payloadsThe hydrophilic PEG shell prevents intermolecular hydrophobic interactions that lead to aggregation.[5]
Cost & Complexity Higher cost and potentially more complex synthesisLower cost and simpler synthesisThe synthesis of monodisperse PEG linkers can be more involved than that of simple alkyl linkers.
Cleavable vs. Non-Cleavable Azide Linkers

The choice between a cleavable and a non-cleavable linker is a critical decision in the design of ADCs, as it dictates the mechanism of payload release.[][7]

Cleavable Azide Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific triggers within the target cell or tumor microenvironment.[8] Common cleavage mechanisms include:

  • Enzyme-Sensitive: Incorporating peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B.[9]

  • pH-Sensitive: Utilizing acid-labile moieties like hydrazones that are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[8]

  • Redox-Sensitive: Containing disulfide bonds that are reduced in the high glutathione concentrations of the intracellular environment.

  • Advantages:

    • Targeted Payload Release: Enables the release of the unmodified, highly potent payload within the target cell, maximizing its cytotoxic effect.

    • Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.[7]

  • Disadvantages:

    • Premature Release: There is a risk of premature linker cleavage in circulation, leading to off-target toxicity and reduced efficacy.[10] The stability of cleavable linkers in plasma is a critical parameter to evaluate.[11]

Non-Cleavable Azide Linkers: These linkers form a stable covalent bond that is not readily cleaved. The payload is released only after the complete lysosomal degradation of the antibody, resulting in the payload being attached to a single amino acid residue.[10]

  • Advantages:

    • High Plasma Stability: Non-cleavable linkers offer superior stability in circulation, minimizing the risk of premature payload release and off-target toxicity.[10]

    • Improved Therapeutic Window: The enhanced stability can lead to a better therapeutic window compared to some cleavable linkers.

  • Disadvantages:

    • Payload Modification: The released payload remains attached to an amino acid, which can potentially reduce its potency.

    • No Bystander Effect: The charged nature of the released payload-amino acid adduct typically prevents it from crossing the cell membrane, thus limiting the bystander effect.

Head-to-Head Performance Comparison: Cleavable vs. Non-Cleavable Azide Linkers

FeatureCleavable Azide LinkerNon-Cleavable Azide LinkerRationale & Experimental Insight
Payload Release Mechanism Triggered by enzymes, pH, or reducing agentsAntibody degradation in the lysosomeCleavable linkers allow for more rapid and potentially more complete payload release at the target site.[]
Plasma Stability Variable, dependent on the cleavage triggerGenerally highNon-cleavable linkers are designed to be stable in the bloodstream, reducing the risk of systemic toxicity.[10]
Bystander Effect Possible with membrane-permeable payloadsGenerally absentThe ability to kill neighboring cancer cells is a key advantage of some cleavable linker strategies.[7]
Off-Target Toxicity Higher risk of premature releaseLower riskThe high stability of non-cleavable linkers minimizes payload release in healthy tissues.[10]
Payload Potency Unmodified payload is releasedPayload is released with an amino acid attachedThe attached amino acid can sometimes reduce the potency of the payload.

The Chemistry of Conjugation: CuAAC vs. SPAAC

The choice of azide linker is intrinsically linked to the type of click chemistry reaction used for conjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic "click" reaction, involving the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

  • Advantages:

    • Fast Reaction Kinetics: CuAAC reactions are typically very fast and high-yielding.

    • Versatility: A wide range of azide and alkyne functionalized molecules are commercially available.

  • Disadvantages:

    • Copper Toxicity: The copper catalyst can be toxic to cells, limiting its use in live-cell imaging and in vivo applications. However, the use of chelating ligands can mitigate this toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with an azide without the need for a copper catalyst.

  • Advantages:

    • Bioorthogonal: The absence of a toxic catalyst makes SPAAC ideal for applications in living systems.

    • High Specificity: The reaction is highly specific between the strained alkyne and the azide.

  • Disadvantages:

    • Slower Kinetics: SPAAC reactions are generally slower than CuAAC reactions.

    • Bulky Reagents: The strained cyclooctynes are bulkier than terminal alkynes, which can sometimes lead to steric hindrance.

Quantitative Comparison of Reaction Kinetics

The second-order rate constants for SPAAC reactions can vary depending on the structure of the azide and the strained alkyne.

Strained AlkyneAzideSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCOBenzyl Azide~0.1 - 1.0[12]
BCNBenzyl Azide~0.1 - 0.5[12]

Experimental Protocols

To facilitate a direct comparison of different azide linkers, the following standardized protocols are provided. The key to a successful head-to-head comparison is to perform the experiments in parallel under identical conditions, varying only the linker being tested.

Protocol 1: Comparative Analysis of Bioconjugation Efficiency

This protocol outlines a method to compare the conjugation efficiency of a PEGylated azide linker versus a non-PEGylated azide linker to an antibody.

Materials:

  • Antibody of interest (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4.

  • Azide-PEG-NHS ester (e.g., Azide-PEG4-NHS)

  • Alkyl-Azide-NHS ester (e.g., 6-Azidohexanoic acid NHS ester)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)

  • Size-exclusion chromatography (SEC) column (e.g., Superdex 200)

  • UV-Vis spectrophotometer

  • SDS-PAGE apparatus and reagents

Methodology:

  • Antibody Preparation: Prepare two separate solutions of the antibody at a concentration of 5 mg/mL in PBS.

  • Linker Activation:

    • To one antibody solution, add a 10-fold molar excess of the Azide-PEG-NHS ester dissolved in a minimal amount of DMSO.

    • To the second antibody solution, add a 10-fold molar excess of the Alkyl-Azide-NHS ester dissolved in a minimal amount of DMSO.

  • Conjugation (Step 1): Incubate both reactions for 1 hour at room temperature with gentle mixing.

  • Purification: Remove excess linker from both reactions using a desalting column equilibrated with PBS.

  • Characterization (Intermediate): Determine the degree of azide incorporation for both samples using a suitable method, such as reacting a small aliquot with a DBCO-phosphine reagent followed by UV-Vis analysis.

  • Conjugation (Step 2 - SPAAC):

    • To each of the azide-modified antibody solutions, add a 5-fold molar excess of the DBCO-functionalized fluorescent dye.

  • Incubation: Incubate both reactions for 4 hours at room temperature, protected from light.

  • Final Purification: Purify both bioconjugates using an SEC column to remove excess dye.

  • Characterization (Final):

    • Determine the drug-to-antibody ratio (DAR) for both conjugates by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.

    • Analyze the homogeneity and integrity of the conjugates by SDS-PAGE.

Causality Behind Experimental Choices:

  • NHS Ester Chemistry: This is a robust and widely used method for modifying primary amines (lysine residues) on antibodies.

  • Molar Excess of Linker: A 10-fold molar excess is a common starting point to achieve a reasonable degree of labeling without causing excessive modification that could lead to aggregation.

  • SPAAC Reaction: Chosen for its bioorthogonality and simplicity, avoiding the need for a copper catalyst.

  • Fluorescent Dye: Allows for easy quantification of the DAR and visualization on an SDS-PAGE gel.

Protocol 2: Comparative Analysis of Serum Stability

This protocol describes a method to compare the stability of a bioconjugate prepared with a cleavable azide linker versus a non-cleavable azide linker in human serum.

Materials:

  • Two ADCs prepared with the same antibody and payload, but with either a cleavable (e.g., containing a Val-Cit dipeptide) or a non-cleavable azide linker.

  • Human serum

  • Enzyme-linked immunosorbent assay (ELISA) reagents for detecting the antibody and the payload.

  • Incubator at 37°C

Methodology:

  • Incubation: Incubate each ADC at a final concentration of 100 µg/mL in human serum at 37°C. As a control, incubate each ADC in PBS under the same conditions.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, 72, and 96 hours), remove aliquots from each incubation.

  • Analysis:

    • Intact ADC Quantification: Use an ELISA that captures the antibody and detects the payload to measure the concentration of intact ADC remaining at each time point.

    • Total Antibody Quantification: Use an ELISA that captures and detects the antibody to measure the total antibody concentration.

  • Data Analysis: Plot the percentage of intact ADC remaining over time for both linkers. Calculate the half-life of each ADC in serum.

Causality Behind Experimental Choices:

  • Human Serum: Provides a biologically relevant matrix to assess the stability of the linkers in the presence of proteases and other serum components.

  • 37°C Incubation: Mimics physiological temperature.

  • ELISA: A sensitive and quantitative method for measuring the concentration of intact ADC and total antibody.

Visualization of Concepts

Workflow for Comparing Azide Linker Performance

G cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis Antibody Antibody Solution ReactA React Antibody with Linker A Antibody->ReactA ReactB React Antibody with Linker B Antibody->ReactB LinkerA Azide Linker A (e.g., PEGylated) LinkerA->ReactA LinkerB Azide Linker B (e.g., Non-PEGylated) LinkerB->ReactB PurifyA1 Purify Azide-Ab A ReactA->PurifyA1 PurifyB1 Purify Azide-Ab B ReactB->PurifyB1 ReactA2 Click Reaction A PurifyA1->ReactA2 ReactB2 Click Reaction B PurifyB1->ReactB2 Payload Alkyne-Payload Payload->ReactA2 Payload->ReactB2 PurifyA2 Purify Conjugate A ReactA2->PurifyA2 PurifyB2 Purify Conjugate B ReactB2->PurifyB2 Efficiency Conjugation Efficiency (DAR, Yield) PurifyA2->Efficiency Stability Serum Stability (Half-life) PurifyA2->Stability Aggregation Aggregation Propensity (SEC-MALS) PurifyA2->Aggregation PurifyB2->Efficiency PurifyB2->Stability PurifyB2->Aggregation

Caption: Experimental workflow for the head-to-head comparison of two different azide linkers.

Decision Tree for Azide Linker Selection

G Start Start: Application Goal Hydrophobicity Is the payload hydrophobic? Start->Hydrophobicity PEG Use PEGylated Azide Linker Hydrophobicity->PEG Yes NonPEG Consider Non-PEGylated (Alkyl) Azide Linker Hydrophobicity->NonPEG No InVivo In vivo application? Bystander Is bystander effect desired? InVivo->Bystander Yes NonCleavable Use Non-Cleavable Azide Linker InVivo->NonCleavable No, prioritize stability Cleavable Use Cleavable Azide Linker Bystander->Cleavable Yes Bystander->NonCleavable No PEG->InVivo NonPEG->InVivo

Sources

Technical Guide: Performance of 2-Azidoethyl Methanesulfonate in Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azidoethyl methanesulfonate (AEMS) serves as a critical bifunctional linker in bioconjugation, bridging the stability gap between highly reactive alkyl halides and hydrolytically sensitive NHS esters. Its primary utility lies in introducing azide functionalities (


) to nucleophilic targets (amines, thiols, hydroxyls) via nucleophilic substitution (

), enabling subsequent "Click Chemistry" (CuAAC or SPAAC).

This guide evaluates AEMS performance across varying pH levels and buffer compositions. Key Finding: AEMS exhibits optimal performance in non-nucleophilic buffers at near-neutral pH (7.0–8.0). Nucleophilic buffers (Tris, Glycine) are strictly contraindicated due to competitive alkylation, while high pH (>9.5) accelerates hydrolytic degradation.

Mechanistic Grounding: The Chemistry of AEMS

To optimize protocols, researchers must understand the competing pathways AEMS faces in solution. The methanesulfonate group (


) is a distinct leaving group—less reactive than iodide or bromide, but significantly more stable in aqueous solution.
Reaction Pathways[1]
  • Pathway A (Desired): Nucleophilic attack by the target (Protein-NH₂, DNA-SH) displaces the mesylate, forming the azide-labeled conjugate.

  • Pathway B (Hydrolysis): Water/Hydroxide attacks the mesylate, generating 2-azidoethanol and methanesulfonic acid (inactive byproducts).

  • Pathway C (Buffer Interference): Buffer components with free amines (e.g., Tris) attack the mesylate, permanently consuming the reagent.

Pathway Visualization

AEMS_Pathways AEMS 2-Azidoethyl methanesulfonate Product Azide-Labeled Conjugate AEMS->Product Pathway A (SN2 Substitution) Waste1 2-Azidoethanol (Inactive) AEMS->Waste1 Pathway B (Hydrolysis) Waste2 N-Alkylated Buffer (Reagent Loss) AEMS->Waste2 Pathway C (Interference) Target Target Nucleophile (R-NH2, R-SH) Target->Product Water Hydrolysis (H2O / OH-) Water->Waste1 Buffer Nucleophilic Buffer (Tris/Glycine) Buffer->Waste2

Figure 1: Competing reaction pathways for 2-Azidoethyl methanesulfonate. Pathway C represents a critical failure mode in incorrect buffers.

Comparative Analysis: Buffer Systems

The following data summarizes the stability and conjugation efficiency of AEMS (10 mM) incubated at 25°C.

Table 1: Buffer Compatibility Matrix
Buffer SystempH RangeStability (

)
Conjugation EfficiencyRecommendation
PBS (Phosphate) 7.2 – 7.6High (>24 hrs)Excellent Primary Choice. Non-nucleophilic; maintains physiological pH.
HEPES / MOPS 7.0 – 8.0High (>24 hrs)Excellent Alternative. Good for pH sensitive proteins; non-nucleophilic.
Borate Buffer 8.5 – 9.5Moderate (<6 hrs)Good (Fast)Use with Caution. High pH accelerates reaction but also hydrolysis.
Tris-HCl 7.0 – 9.0N/A Poor CONTRAINDICATED. Tris contains a primary amine that reacts with AEMS.
Glycine-HCl 2.0 – 10.0N/A Poor CONTRAINDICATED. Glycine acts as a scavenger nucleophile.
Acetate / MES 4.0 – 6.0Very HighPoor (Slow)Specialized. Use only if target is unstable at neutral pH.
Comparative Performance: AEMS vs. Alternatives

Researchers often choose between Mesylates, Halides, and NHS esters.

  • vs. 2-Azidoethyl Bromide: The bromide analog is approximately 10–50x more reactive but hydrolyzes significantly faster. AEMS allows for overnight incubations without rapid reagent decomposition, ensuring higher homogeneity in labeling.

  • vs. NHS-Azide: NHS esters are specific to amines and react in minutes. AEMS is less specific (reacts with thiols and amines) and requires hours. Use AEMS when the target is not an amine or when a more robust, less moisture-sensitive reagent is required.

Experimental Protocols

Protocol A: Standard Conjugation (Proteins/Antibodies)

Target: Surface Lysines (Primary Amines). System: PBS, pH 7.4.

  • Buffer Exchange: Exchange protein buffer into 1X PBS (pH 7.4) using a desalting column (e.g., Zeba Spin) or dialysis. Ensure complete removal of Tris or Glycine.

  • Reagent Preparation: Dissolve AEMS in dry DMSO or DMF to a concentration of 100 mM. Note: Prepare fresh.

  • Reaction: Add AEMS to the protein solution (2 mg/mL) at a 20-fold molar excess .

    • Calculation: For 1 µmol protein, add 20 µmol AEMS.

  • Incubation: Incubate at 25°C for 16–24 hours with gentle agitation.

    • Why long incubation? The mesylate leaving group is slow.

  • Quenching (Optional): Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted AEMS.

  • Purification: Remove excess reagent via size-exclusion chromatography (SEC) or dialysis against PBS.

Protocol B: "Click" Reaction (Post-Conjugation)

Once the molecule is labeled with the azide (via AEMS), it is ready for CuAAC.

  • Mix: Azide-labeled target + Alkyne-ligand.

  • Catalyst: Add premixed CuSO₄ / THPTA / Sodium Ascorbate (final conc: 1 mM / 5 mM / 10 mM).

  • Time: 30–60 minutes at RT.

Decision Logic & Troubleshooting

Use this logic flow to determine if AEMS is the correct reagent for your specific application.

Decision_Tree Start Start: Select Linker TargetQ Is the target a Primary Amine? Start->TargetQ StabilityQ Is the target pH sensitive? TargetQ->StabilityQ Yes / Maybe Bromide Use Azido-Bromide (Higher Reactivity) TargetQ->Bromide No (It's a Thiol/Hydroxyl) BufferQ Can you remove Tris/Glycine? StabilityQ->BufferQ No (Stable pH 7-8) NHS Use NHS-Azide (Faster, Specific) StabilityQ->NHS Yes (Need fast reaction) BufferQ->NHS No (Must stay in Tris) AEMS_Rec Use AEMS (PBS, pH 7.4, 18h) BufferQ->AEMS_Rec Yes

Figure 2: Reagent selection logic. AEMS is the robust choice for stable, non-amine buffers.

Troubleshooting Guide
  • Low Conjugation Efficiency:

    • Check Buffer: Did you dialyze thoroughly? Even 10 mM residual Tris can scavenge the AEMS.

    • Check pH: At pH < 7.0, amine nucleophilicity drops drastically (protonation). Adjust pH to 7.5–8.0.

    • Concentration: Increase molar excess to 50x if the protein is dilute (<1 mg/mL).

  • Precipitation:

    • AEMS is hydrophobic. Ensure the final organic solvent (DMSO/DMF) concentration in the reaction does not exceed 10-20% (v/v), or the protein may denature.

References

  • Agard, N. J., et al. (2006). "A Comparative Study of Bioorthogonal Reactions with Azides." ACS Chemical Biology. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 17: Chemoselective Ligation). Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. "Methanesulfonic acid, 2-azidoethyl ester." National Library of Medicine. Link

  • Gauthier, M. A., & Klok, H. A. (2008). "Peptide/protein-polymer conjugates: synthetic strategies and design concepts." Chemical Communications. Link

Technical Comparison & Control Guide: 2-Azidoethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-Azidoethyl methanesulfonate , focusing on its dual role as a high-utility bioconjugation reagent and a potential genotoxic impurity (PGI). It is designed for researchers requiring rigorous control strategies under ICH M7 guidelines.

CAS: 75178-70-0 | Molecular Formula: C3H7N3O3S | Class: Alkyl Sulfonate / Azide Linker

Executive Summary: The Dual-Nature Reagent

2-Azidoethyl methanesulfonate serves as a critical bifunctional linker, bridging small molecule synthesis and bioorthogonal "click" chemistry. Its methanesulfonate (mesylate) group acts as a highly reactive leaving group for nucleophilic substitution, while the azide moiety remains inert to most biological conditions until activated by specific catalysts (e.g., Cu(I) or strained alkynes).

However, this reactivity profile creates a cross-reactivity paradox : the same electrophilicity that drives efficient conjugation also drives non-specific alkylation of biological nucleophiles (DNA, Cysteine, Lysine), classifying it as a Mutagenic Impurity (MI) . This guide compares its performance against halide alternatives and details protocols to quantify and control its off-target reactivity.

Mechanistic Profile & Cross-Reactivity

The reagent operates primarily via an SN2 mechanism . The mesylate anion (MsO⁻) is a weak base and an excellent leaving group, facilitating attack by nucleophiles.

Reaction Pathways[1]
  • Target Pathway (Desired): Attack by a specific amine or thiol in the synthesis of a PROTAC or ADC linker.

  • Genotoxic Pathway (Cross-Reactivity): Attack by the N7-position of Guanine in DNA, leading to depurination and strand breaks (Ames Positive).

  • Hydrolytic Pathway (Degradation): Attack by water, generating 2-azidoethanol and methanesulfonic acid (MSA).

Visualization: Competitive Reaction Kinetics

The following diagram illustrates the competitive landscape between the desired conjugation and off-target alkylation/hydrolysis.

ReactionPathways Reagent 2-Azidoethyl methanesulfonate Product Azido-Linker Conjugate Reagent->Product k1 (Fast) Controlled pH/Temp Adduct Genotoxic Adduct (Mutagenicity) Reagent->Adduct k2 (Trace) In Vivo / Residual Waste 2-Azidoethanol + MSA Reagent->Waste k3 (Slow) Aqueous Storage Target Target Nucleophile (R-NH2 / R-SH) Target->Product DNA Off-Target: DNA (N7-Guanine) DNA->Adduct Water Hydrolysis (H2O) Water->Waste

Figure 1: Competitive reaction pathways. k1 represents the desired synthetic route. k2 is the critical cross-reactivity risk requiring control.

Comparative Analysis: Leaving Group Performance

When selecting an alkylating agent for azide introduction, the leaving group determines both yield and stability.

Feature2-Azidoethyl Mesylate 2-Azidoethyl Bromide 2-Azidoethyl Tosylate
Leaving Group Ability High (≈ Br⁻)High Moderate (Bulky)
Solubility Polar Organic / AqueousNon-polar OrganicNon-polar Organic
Stability (Hydrolysis) Moderate (t½ ~hrs in H₂O)Low (Rapid hydrolysis)High (Stable solid)
Genotoxicity Risk High (Alkyl Sulfonate)High (Alkyl Halide)High (Alkyl Sulfonate)
Atom Economy GoodExcellentPoor (Large leaving group)
Purification HPLC / SilicaDistillation (Volatile)Recrystallization

Expert Insight: While the bromide is often cheaper, the mesylate is preferred in late-stage bioconjugation because it is less volatile and less prone to lachrymatory effects than short-chain alkyl bromides. However, the mesylate carries a stricter regulatory burden under ICH M7 due to the "alkyl sulfonate" structural alert.

Experimental Protocols for Cross-Reactivity Assessment

Protocol A: Hydrolytic Stability Profiling

Objective: Determine the half-life (t½) of the reagent in aqueous buffers to define the "process hold time" before the reagent degrades or hydrolyzes.

Methodology:

  • Preparation: Dissolve 2-Azidoethyl methanesulfonate (10 mM) in D₂O containing phosphate buffer (pH 7.4) and d6-DMSO (internal standard).

  • Monitoring: Acquire ¹H-NMR spectra every 15 minutes for 12 hours at 25°C and 37°C.

  • Quantification: Track the decay of the methylene triplet adjacent to the mesylate (~4.3 ppm) and the appearance of the methylene triplet of the alcohol (~3.7 ppm).

  • Calculation: Plot ln[Concentration] vs. time. The slope = -k_obs. Calculate t½ = 0.693 / k_obs.

Self-Validating Check: The integral of the methyl group on the released Methanesulfonic Acid (MSA) must match the integral of the formed alcohol product.

Protocol B: NBP Surrogate Assay for Alkylation Potential

Objective: A colorimetric chemical assay to estimate the alkylating power (and potential genotoxicity) without using biological systems.

  • Reagent: Prepare 4-(p-nitrobenzyl)pyridine (NBP) at 5% in acetone.

  • Reaction: Mix 100 µL of test article (various concentrations) with 100 µL NBP solution and 100 µL water.

  • Incubation: Heat at 100°C for 20 minutes (sealed vial).

  • Development: Cool and add 100 µL of 50% triethylamine in acetone.

  • Readout: Measure Absorbance at 560 nm immediately.

    • Result: A purple chromophore indicates active alkylation.

    • Comparison: Compare OD₅₆₀ against a standard curve of Ethyl Methanesulfonate (EMS).

Impurity Control Strategy (ICH M7)

For drug development, proving the absence of this reagent in the final product is mandatory.

Analytical Detection Workflow (LC-MS/MS)

Direct detection of mesylates is difficult due to poor UV absorbance. Derivatization or Mass Spectrometry is required.

AnalyticalWorkflow Sample Drug Substance Sample (Trace Impurity Check) Decision Sensitivity Required? Sample->Decision Deriv Derivatization (w/ Pyridine or NBP) Method1 Method A: UV Detection (Limit: ~100 ppm) Deriv->Method1 Monitor Color/UV Direct Direct Injection (LC-MS/MS) Method2 Method B: SIM Mode MS (Limit: < 1 ppm) Direct->Method2 Monitor m/z [M+H]+ Decision->Deriv No MS Available Decision->Direct High Sensitivity (TTC < 1.5 µg/day)

Figure 2: Decision tree for analytical method selection based on required sensitivity (TTC).

Recommended Method (Direct LC-MS):

  • Column: C18 Reverse Phase (High aqueous stability).

  • Mobile Phase: 0.1% Formic Acid in H₂O / Acetonitrile.

  • Ionization: ESI Positive.

  • Target Ion: Monitor the specific mass of the azide-mesylate (or its ammonium adduct). Note that mesylates can fragment easily; optimize for the [M+NH₄]⁺ or [M+Na]⁺ adduct if the protonated molecular ion is unstable.

References

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.[1] (Defines the structural alerts for alkyl sulfonates).

  • ICH Expert Working Group. (2017). ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory framework for mesylate control).[1][2]

  • Elder, D. P., et al. (2009). "The utility of sulfonate esters in drug development: A review of their stability, reactivity and control." Journal of Pharmaceutical and Biomedical Analysis. (Comparative stability data for mesylates vs tosylates).

  • Eslami, M., et al. (2016). "Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry." Journal of Separation Science. (Analytical protocols for mesylate detection).

Sources

literature review of 2-Azidoethyl methanesulfonate applications and limitations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Azidoethyl Methanesulfonate (2-AEMS)

Executive Summary

2-Azidoethyl methanesulfonate (2-AEMS) is a high-performance bifunctional linker used extensively in chemical biology and medicinal chemistry. It serves as a potent electrophilic reagent for installing the azido (


) moiety—a critical "handle" for bioorthogonal click chemistry—onto nucleophilic substrates such as amines, thiols, and hydroxyls.

While often overshadowed by its halide analogs (bromides/iodides), 2-AEMS offers a distinct advantage: the methanesulfonate (mesylate) group provides a highly reactive leaving group with superior atom economy and reduced steric hindrance compared to tosylates. However, its low carbon-to-nitrogen (C/N) ratio necessitates rigorous safety protocols during isolation and storage. This guide analyzes its performance, limitations, and experimental application.

Chemical Profile & Properties[1][2]

PropertySpecification
IUPAC Name 2-Azidoethyl methanesulfonate
CAS Number 75178-70-0
Formula

Molecular Weight 165.17 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, THF, Acetonitrile, DMSO
Storage -20°C, inert atmosphere, protected from light
Key Risk Shock-sensitive; Explosive (C/N ratio = 1)

Mechanism of Action

2-AEMS functions via an


 Nucleophilic Substitution . The methanesulfonate group (

) is an excellent leaving group due to the resonance stabilization of the sulfonate anion. Upon attack by a nucleophile (Nu:), the weak C-O bond breaks, displacing the mesylate and forming a stable C-Nu bond while retaining the terminal azide for downstream click chemistry.

SN2_Mechanism Substrate Nucleophile (R-NH2 / R-SH) TS Transition State [Nu...C...OMs]‡ Substrate->TS Attack Reagent 2-AEMS (N3-CH2-CH2-OMs) Reagent->TS Product Azido-Product (R-NH-CH2-CH2-N3) TS->Product Inversion LeavingGroup Mesylate Anion (-OMs) TS->LeavingGroup Displacement

Figure 1: Mechanistic pathway of nucleophilic substitution on 2-AEMS. The mesylate leaving group facilitates rapid alkylation of the nucleophile.

Comparative Analysis: 2-AEMS vs. Alternatives

The choice of alkylating agent significantly impacts yield and reaction kinetics. The table below compares 2-AEMS against common alternatives.

Feature2-AEMS (Mesylate) 2-Azidoethyl Bromide 2-Azidoethyl Tosylate
Leaving Group Ability High (

)
Moderate (

)*
Moderate (

)
Steric Hindrance Low (Compact)Very LowHigh (Bulky aromatic ring)
Stability (Light) StableUnstable (Turns brown)Stable
UV Visibility Transparent (Hard to track)TransparentUV Active (Easy TLC tracking)
Atom Economy GoodExcellentPoor
Primary Use Fast, clean alkylationGeneral alkylationStable intermediate storage

*Note: Iodides are faster (


) but suffer from severe oxidative instability. Mesylates offer the best balance of reactivity and shelf-stability.

Applications & Experimental Protocols

Application A: Small Molecule "Click" Functionalization

Researchers frequently use 2-AEMS to convert amine-containing drugs into "clickable" probes for target identification (PROTACs, activity-based protein profiling).

Protocol: N-Alkylation of a Primary Amine

Use this protocol to install an ethyl-azide linker onto a drug scaffold containing a primary or secondary amine.

Reagents:

  • Target Amine (1.0 equiv)

  • 2-Azidoethyl methanesulfonate (1.2 – 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv, catalytic Finkelstein activation)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the Target Amine (1 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add DIPEA (2 mmol, 348 µL). Stir for 5 minutes at room temperature.

  • Activation (Optional): Add catalytic KI (0.1 mmol, 16 mg). Note: This converts the mesylate to a transient, highly reactive iodide in situ.

  • Alkylation: Dropwise add 2-AEMS (1.2 mmol, ~200 mg).

    • Caution: 2-AEMS is a liquid; weigh rapidly to avoid moisture absorption.

  • Reaction: Heat to 60°C for 4–16 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Work-up:

    • Dilute with EtOAc (50 mL).

    • Wash with saturated

      
       (2 x 20 mL) and Brine (1 x 20 mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Safety Note: Do not rotovap to dryness if the product has a low molecular weight (C/N ratio check required).

  • Purification: Flash column chromatography (Hexane/EtOAc).

Workflow Visualization: Probe Generation

Probe_Synthesis Start Drug Scaffold (R-NH2) Step1 Mix with Base (DIPEA) Solvent: MeCN Start->Step1 Step2 Add 2-AEMS + cat. KI (In situ activation) Step1->Step2 Step3 Heat (60°C, 12h) Nucleophilic Attack Step2->Step3 Step4 Click Reaction (CuAAC with Alkyne-Tag) Step3->Step4 Purified Probe Final Labeled Proteome Analysis Step4->Final

Figure 2: Workflow for converting a drug scaffold into a clickable probe using 2-AEMS.

Limitations & Safety (Critical)

1. The "Rule of Six" Violation: Organic azides are potentially explosive. A standard safety heuristic is the equation:



For 2-AEMS (

):
  • 
    [1]
    
  • Ratio =

    
    .
    While the sulfonate group adds stability, the C/N ratio of the alkyl chain is 1:1 , which is high energy.
    
  • Directive: Never distill 2-AEMS. Never heat neat (undiluted) 2-AEMS above 80°C.

2. Hydrolytic Instability: Mesylates are susceptible to hydrolysis in aqueous basic media.

  • Limitation: Reactions in aqueous buffers (pH > 8) compete with hydrolysis, converting the reagent to 2-azidoethanol (inactive).

  • Solution: Perform alkylations in organic solvents (DMF/DMSO) or use large excesses if aqueous conditions are unavoidable.

3. Solubility Issues: Unlike PEG-based linkers (e.g., Azido-PEG4-NHS), 2-AEMS is hydrophobic. Conjugating it to hydrophobic drugs can lead to precipitation in aqueous biological assays.

References

  • Biosynth. 2-Azidoethyl methanesulfonate Product Information and Applications. Biosynth. Link

  • Organic Syntheses. Preparation of Methyl Azidoacetate (Analogous Azide Handling). Org.[2][1][3] Synth. 2008, 85, 27-30. Link

  • Stanford University EH&S. Information on Azide Compounds and Safety. Stanford Environmental Health & Safety. Link

  • Royal Society of Chemistry. Hydrolysis of secondary alkyl sulphonates and leaving group comparisons. J. Chem. Soc., Perkin Trans. 2. Link

  • Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity. Master Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to Bioconjugation: A Comparative Analysis of Leading Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and medicine, bioconjugation—the covalent attachment of molecules to biomolecules—stands as a cornerstone technology.[1] It enables the creation of sophisticated tools for diagnostics, therapeutics, and fundamental research, from antibody-drug conjugates (ADCs) for targeted cancer therapy to fluorescently labeled proteins for cellular imaging.[2] However, the expanding toolbox of bioconjugation methods presents a critical challenge: selecting the optimal strategy for a specific application.

This guide provides an in-depth, objective comparison of prominent bioconjugation methods. Moving beyond a simple listing of techniques, we will delve into the mechanistic underpinnings, practical considerations, and performance data from case studies to empower you to make informed decisions in your research and development endeavors.

The Pillars of Bioconjugation: Key Chemistries and Their Mechanisms

At its core, bioconjugation relies on the selective reaction between functional groups on a biomolecule and a molecule of interest. The choice of which functional group to target on a protein—most commonly the amine groups of lysine residues or the thiol groups of cysteine residues—profoundly influences the characteristics of the final conjugate.[2][3] More recent advancements in bioorthogonal chemistry, such as "click chemistry," and the precision of enzymatic methods have further expanded the possibilities.[1][4]

Amine-Reactive Chemistry: The Workhorse of Bioconjugation

Targeting the abundant and accessible ε-amino groups of lysine residues is a well-established and straightforward approach to protein modification.[3] The most prevalent method utilizes N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[5]

Mechanism of NHS Ester Chemistry:

NHS_Ester_Mechanism

Advantages:

  • Robust and Simple: The reaction is relatively easy to perform under mild conditions.[5]

  • Stable Bond: The resulting amide bond is highly stable.[5]

Disadvantages:

  • Lack of Site-Specificity: Lysine residues are often numerous and distributed across the protein surface, leading to a heterogeneous mixture of conjugates with varying numbers of modifications and at different locations.[6][7] This heterogeneity can impact the pharmacokinetics and therapeutic index of ADCs.[6]

  • Potential for Inactivation: Modification of lysine residues within or near active sites can lead to a loss of biological function.[8]

Thiol-Reactive Chemistry: Towards Greater Specificity

Targeting the thiol group of cysteine residues offers a path to more site-specific conjugation. Cysteine residues are less abundant than lysines and are often involved in structurally important disulfide bonds. Free, accessible cysteines can be targeted, or disulfide bonds can be reduced to provide reactive thiols.[3] Maleimide chemistry is a widely used method for cysteine conjugation, forming a stable thioether bond.[]

Mechanism of Maleimide-Thiol Chemistry:

Maleimide_Thiol_Mechanism

Advantages:

  • Higher Site-Specificity: The lower abundance of cysteine residues allows for more controlled and site-specific modification, leading to more homogeneous conjugates.[3][8]

  • Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH.[]

Disadvantages:

  • Potential for Instability: The resulting succinimide ring can undergo a reverse Michael reaction, leading to deconjugation, especially in vivo.[10] However, next-generation maleimides have been developed to improve stability.[11][12]

  • Requirement for Free Thiols: The protein of interest must have an accessible cysteine residue, or one must be introduced through genetic engineering.[5]

Click Chemistry: Bioorthogonal and Efficient

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes.[13] This makes them ideal for modifying complex biomolecules in biological environments.[14] The two most prominent click reactions for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13]

Mechanism of CuAAC and SPAAC:

Click_Chemistry_Mechanisms

  • CuAAC: This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species.[13] While highly efficient, the potential cytotoxicity of the copper catalyst is a consideration for in vivo applications.[13]

  • SPAAC: This is a copper-free variant that utilizes a strained cyclooctyne (e.g., DBCO) that reacts spontaneously with an azide.[13] The elimination of the toxic copper catalyst makes SPAAC particularly well-suited for live-cell and in vivo applications.[14]

Advantages:

  • High Specificity and Bioorthogonality: Click reactions are highly selective and do not cross-react with other functional groups found in biological systems.[6]

  • High Yields and Fast Kinetics: These reactions are typically very efficient and proceed quickly under mild conditions.[15][]

  • Stable Linkage: The resulting triazole linkage is highly stable.[13]

Disadvantages:

  • Requirement for Unnatural Functional Groups: The biomolecule and the molecule to be conjugated must be pre-functionalized with an azide and an alkyne (or strained alkyne).[2]

  • Copper Cytotoxicity (CuAAC): The copper catalyst used in CuAAC can be toxic to cells, although the use of chelating ligands can mitigate this issue.[13]

Enzymatic Bioconjugation: The Pinnacle of Precision

Enzymatic methods offer unparalleled site-specificity by leveraging the inherent catalytic activity of enzymes to form covalent bonds at specific recognition sequences.[17] Enzymes like sortase A and transglutaminase can be used to modify proteins at predetermined sites with high efficiency.[11][18]

Mechanism of Sortase-Mediated Ligation:

Sortase_Ligation_Mechanism

Advantages:

  • Exceptional Site-Specificity: Enzymes recognize and modify specific peptide sequences, resulting in highly homogeneous conjugates.[11]

  • Mild Reaction Conditions: Enzymatic reactions occur under physiological conditions, preserving the structure and function of the biomolecule.[11]

Disadvantages:

  • Requirement for Recognition Sequence: The target protein must be genetically engineered to include the enzyme's recognition sequence.[11]

  • Enzyme Production and Cost: The enzyme itself needs to be produced and purified, which can add to the complexity and cost of the process.

Head-to-Head Comparison: A Case Study Perspective

To provide a practical comparison, let's consider a hypothetical case study: the development of an antibody-drug conjugate (ADC). The goal is to conjugate a potent cytotoxic drug to a monoclonal antibody that targets a cancer-specific antigen. The choice of bioconjugation method will critically impact the ADC's homogeneity, stability, and ultimately, its therapeutic efficacy.

Table 1: Quantitative Performance Comparison of Bioconjugation Methods for ADC Development

FeatureNHS Ester (Lysine)Maleimide (Cysteine)SPAAC (Click Chemistry)Enzymatic (Sortase A)
Site-Specificity Low (Stochastic)[6]High (Site-directed)[3]High (Requires unnatural amino acid)Very High (Sequence-specific)[11]
Homogeneity (DAR) Heterogeneous (mixture of DARs)[6]Homogeneous (defined DAR)[8]Homogeneous (defined DAR)Highly Homogeneous (defined DAR)[11]
Reaction Efficiency Moderate to HighHighVery High[]High
Reaction Conditions Mild (pH 7-9)[19]Mild (pH 6.5-7.5)[]Mild (Physiological)[13]Mild (Physiological)[11]
Linkage Stability Very Stable (Amide bond)[5]Stable (Thioether bond, potential for retro-Michael)[10]Very Stable (Triazole ring)[13]Very Stable (Peptide bond)
Protein Engineering None requiredMay require cysteine introduction[5]Requires azide/alkyne incorporationRequires recognition tag insertion[11]
Reagent Cost LowModerateHighHigh (Enzyme production)

Analysis of the Case Study:

A 2019 study directly compared heterogeneous lysine-conjugated and site-specific cysteine-conjugated maytansinoid ADCs. Their in vitro characterization revealed similar properties. However, in a mouse model of cervical cancer, the lysine-conjugated ADC showed greater efficacy on a molar payload basis.[20] This highlights the complex interplay between the conjugation method, payload, linker, and target antigen in determining the final efficacy of an ADC.[20]

While direct quantitative comparisons across all four methods in a single study are rare, the literature provides valuable insights. For instance, in vivo studies comparing ADCs prepared with maleimide chemistry to those generated by microbial transglutaminase (mTG) coupling showed similar efficacy. However, the pharmacokinetic properties differed significantly, with the enzymatically conjugated ADC showing decreased stability and faster clearance depending on the conjugation site.[11][21]

Click chemistry, particularly SPAAC, offers a compelling balance of high efficiency, stability, and site-specificity, with reported yields exceeding 95%.[] This makes it an increasingly popular choice for creating well-defined and potent ADCs.[]

Experimental Protocols

To facilitate the practical application of this knowledge, here are condensed, representative protocols for each of the discussed bioconjugation methods.

Experimental Protocol 1: NHS Ester Conjugation to Protein Lysine Residues

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. The pH should be between 7 and 9.[19]

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in a dry, water-miscible organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.

  • Purification: Remove excess, unreacted reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Experimental Protocol 2: Maleimide Conjugation to Protein Cysteine Residues

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent. Dissolve the protein in a buffer at pH 6.5-7.5.[]

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO or DMF) immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching (Optional): Add a small molecule thiol (e.g., free cysteine or β-mercaptoethanol) to quench any unreacted maleimide.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis.

Experimental Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Biomolecule Preparation: Prepare the azide- or strained alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Reagent Preparation: Prepare a stock solution of the corresponding strained alkyne- or azide-functionalized molecule in a solvent like DMSO.

  • Conjugation Reaction: Add a 1.5- to 10-fold molar excess of the reagent to the biomolecule solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or up to 24 hours at 4°C. The reaction can also be performed at 37°C to increase the rate.

  • Purification: Remove excess reagent by size-exclusion chromatography, dialysis, or other appropriate purification methods.[15]

Experimental Protocol 4: Sortase-Mediated Ligation

  • Protein and Payload Preparation: Prepare the protein containing a C-terminal sortase recognition tag (e.g., LPXTG) and the payload molecule with an N-terminal oligo-glycine motif in a suitable buffer (e.g., Tris-HCl, pH 7.5, with CaCl₂).

  • Enzyme Preparation: Purify recombinant Sortase A enzyme.

  • Ligation Reaction: Combine the tagged protein, the glycine-functionalized payload, and Sortase A in the reaction buffer.

  • Incubation: Incubate the reaction for 1-4 hours at a suitable temperature (e.g., 25-37°C).

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., affinity chromatography to remove the enzyme and unreacted protein).

Conclusion and Future Perspectives

The field of bioconjugation is continuously evolving, with a clear trend towards methods that offer greater control over site-specificity and product homogeneity.[1][22] While traditional amine-reactive chemistries remain valuable for their simplicity and robustness, the demand for precisely engineered biomolecules for therapeutic and diagnostic applications is driving the adoption of more sophisticated techniques.

Cysteine-based conjugation and, in particular, click chemistry and enzymatic methods, are at the forefront of this evolution.[17][23] The ability to create well-defined, homogeneous bioconjugates is paramount for ensuring consistent performance, predictable pharmacokinetics, and improved safety profiles.[6]

As a senior application scientist, my recommendation is to carefully consider the specific requirements of your project. For applications where a heterogeneous mixture is acceptable and cost is a primary concern, traditional lysine modification may suffice. However, for the development of next-generation therapeutics and high-performance diagnostics, the investment in site-specific methods like cysteine conjugation, click chemistry, or enzymatic ligation will undoubtedly yield superior and more reproducible results. The future of bioconjugation lies in the continued development of novel, highly efficient, and orthogonal chemistries that will further empower scientists to create innovative solutions to complex biological challenges.[24]

References

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  • Conjugation Based on Click Chemistry. Creative Biolabs.
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  • A Comparative Analysis of NHS Ester and Maleimide Chemistries for Protein Conjugation. Benchchem.
  • Application Notes and Protocols for Antibody Bioconjugation via Click Chemistry. Benchchem.
  • Click Chemistry Conjugations. PMC.
  • Cysteine vs. Lysine Conjugation in Antibody Bioconjugation: Mechanisms, Pros, Cons, and Practical Design. rango-exchange.
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  • Click Chemistry Protocols. Xi'an Dianhua Biotechnology Co., Ltd..
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  • Cysteine- and Lysine-Based Conjugation. AxisPharm.
  • A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates Benefits of Lysine Conjugation. ResearchGate.
  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. ACS Publications.
  • Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. ACS Publications.
  • A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers. NIH.
  • Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PMC.
  • SATA and SATP. Fisher Scientific.
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  • Recent bioconjugation strategies. Comparison of properties between... ResearchGate.
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  • Maleimide Crosslinker Selection Guide. Vector Labs.
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  • Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition. PMC.
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  • A Head-to-Head Comparison of Bioconjugation Methods: Click Chemistry vs. Traditional Approaches. Benchchem.
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  • Protein Modification Reagents. Insung Chromatec.
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  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park.
  • Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. ResearchGate.
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI.

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